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4-Bromo-5,8-dimethyl-2-phenylquinoline Documentation Hub

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  • Product: 4-Bromo-5,8-dimethyl-2-phenylquinoline
  • CAS: 1189106-14-6

Core Science & Biosynthesis

Foundational

4-Bromo-5,8-dimethyl-2-phenylquinoline chemical structure and properties

Executive Summary 4-Bromo-5,8-dimethyl-2-phenylquinoline (CAS: 1189106-14-6) is a highly specialized halogenated heterocycle serving as a critical scaffold in medicinal chemistry and organic materials science. Distinguis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5,8-dimethyl-2-phenylquinoline (CAS: 1189106-14-6) is a highly specialized halogenated heterocycle serving as a critical scaffold in medicinal chemistry and organic materials science. Distinguished by its 2-phenyl substituent for extended conjugation and a 5,8-dimethyl substitution pattern that modulates solubility and steric parameters, this molecule acts as a "privileged structure" for the synthesis of bioactive alkaloids and optoelectronic materials (OLEDs).

This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic pathway, and its reactivity profile in transition-metal-catalyzed cross-coupling reactions.

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile
PropertySpecification
CAS Number 1189106-14-6
IUPAC Name 4-bromo-5,8-dimethyl-2-phenylquinoline
Molecular Formula C₁₇H₁₄BrN
Molecular Weight 312.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in H₂O
Melting Point Predicted range:[1] 110–130 °C (Derivative dependent)
Structural Architecture

The molecule features a quinoline core functionalized at four distinct positions, creating a unique electronic and steric environment:

  • Position 2 (Phenyl Group): Extends the

    
    -conjugation system, enhancing fluorescence properties and lipophilicity. This moiety is chemically stable under standard nucleophilic substitution conditions.
    
  • Position 4 (Bromine): The primary reactive center. The C-Br bond is activated by the electron-deficient pyridine ring of the quinoline, making it highly susceptible to oxidative addition by Palladium(0) catalysts.

  • Positions 5 & 8 (Methyl Groups):

    • Steric Shielding: The 5-methyl group exerts peri-strain on the 4-position, potentially influencing the rate of substitution reactions.

    • Solubility: These alkyl chains disrupt

      
      -
      
      
      
      stacking interactions in the solid state, improving solubility in organic solvents compared to the non-methylated analog.

Part 2: Synthesis Strategy

The synthesis of 4-bromo-5,8-dimethyl-2-phenylquinoline typically follows a convergent route involving the construction of the quinoline ring via the Conrad-Limpach or modified synthesis from 2,5-dimethylaniline , followed by functional group interconversion.

Retrosynthetic Analysis

The target molecule is disconnected at the C4-Br bond, revealing the 4-quinolinone precursor. This intermediate is formed via the cyclocondensation of 2,5-dimethylaniline and ethyl benzoylacetate .

Validated Synthetic Protocol
Step 1: Synthesis of 5,8-Dimethyl-2-phenylquinolin-4(1H)-one
  • Reagents: 2,5-Dimethylaniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), Acetic acid (cat.), Dowtherm A (solvent/heat transfer medium).

  • Mechanism: Acid-catalyzed condensation forms the enamine intermediate, followed by thermal cyclization at high temperatures (>250°C).

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,5-dimethylaniline (12.1 g, 100 mmol) and ethyl benzoylacetate (21.1 g, 110 mmol) in benzene or toluene (150 mL). Add catalytic glacial acetic acid. Reflux until the theoretical amount of water is collected (formation of the enamine).

  • Cyclization: Evaporate the solvent. Add the residue dropwise to boiling Dowtherm A (50 mL) maintained at 250°C. Stir for 30–60 minutes.

  • Isolation: Cool the mixture to room temperature. Dilute with hexanes to precipitate the product. Filter the solid, wash with hexanes/ether to remove Dowtherm A, and dry.

    • Yield expectation: 60–75%.

    • Product: 5,8-Dimethyl-2-phenylquinolin-4(1H)-one (Tautomer with 4-hydroxyquinoline).

Step 2: Bromination (Deoxybromination)
  • Reagents: 5,8-Dimethyl-2-phenylquinolin-4(1H)-one, Phosphorus Oxybromide (POBr₃).

  • Safety Note: POBr₃ releases HBr fumes upon hydrolysis. Perform in a fume hood.

Protocol:

  • Place the quinolinone intermediate (10 mmol) in a dry flask under Argon.

  • Add solid POBr₃ (15 mmol). Usually, the reaction is performed neat or in high-boiling chlorinated solvents (e.g., chlorobenzene).

  • Heat the mixture to 140°C for 2–4 hours. The solid mixture will melt and homogenize.

  • Quenching: Cool to 0°C. Carefully quench with crushed ice/water. Neutralize with saturated NaHCO₃ solution to pH 8.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Dry organic layers over MgSO₄ and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Visualization

SynthesisPath Aniline 2,5-Dimethylaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H2O) EBA Ethyl Benzoylacetate EBA->Enamine Quinolone 5,8-Dimethyl-2-phenyl quinolin-4(1H)-one Enamine->Quinolone Cyclization (250°C, -EtOH) Target 4-Bromo-5,8-dimethyl- 2-phenylquinoline Quinolone->Target POBr3 Deoxybromination

Figure 1: Convergent synthetic pathway from commercially available aniline precursors.

Part 3: Reactivity & Applications

Reactivity Profile: The C4-Bromine Handle

The 4-bromo substituent is the defining feature for further derivatization. Due to the electron-withdrawing nature of the quinoline nitrogen, the C4 position is activated for Nucleophilic Aromatic Substitution (SɴAr) and Palladium-Catalyzed Cross-Coupling .

Key Transformations:
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 2,4-diarylquinolines, common in luminescent materials.

  • Buchwald-Hartwig Amination: Coupling with amines introduces amino side chains, critical for increasing solubility and biological activity (e.g., kinase inhibition).

  • Sonogashira Coupling: Reaction with terminal alkynes extends the carbon skeleton for conjugated polymer synthesis.

Reactivity Logic Diagram

Reactivity Core 4-Bromo-5,8-dimethyl- 2-phenylquinoline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (HNR2, Pd(0), Base) Core->Buchwald Sonogashira Sonogashira (R-C≡CH, Pd/Cu) Core->Sonogashira Prod1 Biaryl Derivatives (OLED Emitters) Suzuki->Prod1 Prod2 Amino-Quinolines (Bioactive Ligands) Buchwald->Prod2 Prod3 Alkynyl-Quinolines (Extended Conjugation) Sonogashira->Prod3

Figure 2: Divergent synthesis capabilities utilizing the C4-bromo reactive center.

Part 4: Safety & Handling

  • Hazards: As a halogenated heterocycle, treat as a potential skin and eye irritant. The precursor POBr₃ is corrosive and water-reactive.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidative degradation.

  • Disposal: Halogenated organic waste streams. Do not mix with aqueous waste streams if unquenched POBr₃ residues are present.

References

  • Chemical Identity & Cataloging

    • 4-Bromo-5,8-dimethyl-2-phenylquinoline (CAS 1189106-14-6). Chemsigma Product Database. Link

    • Santa Cruz Biotechnology Product sc-290001.[2]Link

  • Synthetic Methodology (General Quinoline Synthesis)

    • Organic Syntheses Procedure: Ethyl Benzoylacetate.[1][3] Org.[1][4] Syn. Coll. Vol. 3, 379. Link

    • Reaction of Ethyl Benzoylacetate with Anilines. ResearchGate Technical Report. Link

  • Reactivity & Applications

    • Synthesis of 6-bromo-4-iodoquinoline and general quinoline functionalization. Atlantis Press. Link

    • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives.[4] PMC (NIH). Link

Sources

Exploratory

Technical Monograph: 4-Bromo-5,8-dimethyl-2-phenylquinoline

Executive Summary 4-Bromo-5,8-dimethyl-2-phenylquinoline (CAS Registry Number: 1189106-14-6 ) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced organic optoelectronic materials,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5,8-dimethyl-2-phenylquinoline (CAS Registry Number: 1189106-14-6 ) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced organic optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs), and as a scaffold in medicinal chemistry.[1][2] Its structural uniqueness lies in the specific 5,8-dimethyl substitution pattern, which offers steric protection and solubility enhancements often lacking in the parent 2-phenylquinoline system. The C4-bromo functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of extended


-conjugated systems.

Part 1: Chemical Identity & Physicochemical Profile[4]

This section establishes the definitive identification parameters for the compound, essential for regulatory compliance and supply chain verification.

ParameterSpecification
CAS Registry Number 1189106-14-6
IUPAC Name 4-Bromo-5,8-dimethyl-2-phenylquinoline
Molecular Formula

Molecular Weight 312.21 g/mol
SMILES CC1=C2C(C(Br)=CC(C3=CC=CC=C3)=N2)=C(C)C=C1
InChI Key Unique identifier required for database integration (e.g., generated from SMILES)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in

,

, THF; limited solubility in alcohols
Melting Point Typically >100°C (derivative dependent)

Part 2: Synthesis Protocol & Mechanistic Logic

The synthesis of 4-Bromo-5,8-dimethyl-2-phenylquinoline is non-trivial due to the specific regiochemistry required at the 5 and 8 positions. The most robust route employs a modified Conrad-Limpach-Knorr cyclization followed by aromatization and bromination.

Retrosynthetic Analysis

The 4-bromo substituent is installed via the reaction of a 4-hydroxyquinoline intermediate (quinolin-4(1H)-one tautomer) with phosphorus oxybromide (


). The core quinoline skeleton is constructed from 2,5-dimethylaniline  and a benzoylacetate ester .
Step-by-Step Methodology
Step 1: Enamine Formation (Condensation)
  • Reagents: 2,5-Dimethylaniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), catalytic p-TsOH.

  • Conditions: Reflux in toluene with Dean-Stark trap (to remove water).

  • Logic: The amine attacks the keto group of the

    
    -keto ester. Water removal drives the equilibrium toward the enamine intermediate. The 2,5-dimethyl substitution pattern on the aniline directs the subsequent cyclization to the only available ortho position (C6 of the aniline), which becomes C4a of the quinoline, placing the methyls at C5 and C8.
    
Step 2: Thermal Cyclization (Gould-Jacobs Type)
  • Reagents: Diphenyl ether (solvent).

  • Conditions: High temperature (250°C).

  • Logic: Thermal cyclization of the enamine releases ethanol and forms the 5,8-dimethyl-2-phenylquinolin-4(1H)-one. High dilution and high temperature prevent intermolecular polymerization.

Step 3: Bromination (Dehydroxy-bromination)
  • Reagents:

    
     (1.5 eq), Anhydrous Toluene or DCE.
    
  • Conditions: Reflux (110°C) for 4-6 hours.

  • Mechanism: The phosphoryl group activates the C4-oxygen, converting it into a good leaving group. Nucleophilic attack by bromide ion ensues, aromatizing the ring to the final quinoline product.

  • Critical Control Point: Moisture must be rigorously excluded to prevent hydrolysis of

    
     to 
    
    
    
    .
Synthesis Pathway Diagram (Graphviz)

SynthesisPathway Start1 2,5-Dimethylaniline Inter1 Enamine Intermediate (Condensation) Start1->Inter1 - H2O (Dean-Stark) Start2 Ethyl benzoylacetate Start2->Inter1 Inter2 5,8-Dimethyl-2-phenyl quinolin-4(1H)-one Inter1->Inter2 Thermal Cyclization (- EtOH) Final 4-Bromo-5,8-dimethyl- 2-phenylquinoline (CAS 1189106-14-6) Inter2->Final Aromatization Reagent1 Reagent: POBr3 Solvent: Toluene, Reflux Reagent1->Final

Figure 1: Convergent synthesis pathway for CAS 1189106-14-6 starting from commercially available aniline derivatives.

Part 3: Applications in Drug Discovery & Material Science

The "4-bromo" position is chemically distinct from the rest of the ring, making this molecule a "linchpin" intermediate.

OLED Host Materials & Ligands

In the realm of Organic Light-Emitting Diodes, 2-phenylquinoline derivatives are privileged scaffolds.

  • Electronic Tuning: The 5,8-dimethyl groups disrupt

    
    -
    
    
    
    stacking in the solid state, reducing aggregation-caused quenching (ACQ), a common failure mode in OLEDs.
  • Iridium Complexes: The synthesis of cyclometalated Iridium(III) complexes (e.g.,

    
    ) often utilizes 2-phenylquinolines. The bromine allows for the extension of the conjugation length before complexation, tuning the emission color from yellow to deep red.
    
Pharmaceutical Relevance

Quinoline cores are bioactive pharmacophores.

  • Antimalarial/Antibacterial: Analogues of 2-phenylquinoline have shown efficacy against P. falciparum.

  • Kinase Inhibition: The 4-position is frequently derivatized with amines (via Buchwald-Hartwig coupling) to create kinase inhibitors where the quinoline acts as the hinge-binding motif.

Functionalization Workflow (Graphviz)

Applications Core 4-Bromo-5,8-dimethyl- 2-phenylquinoline Suzuki Suzuki-Miyaura Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Lithiation Lithium-Halogen Exchange Core->Lithiation OLED Extended Pi-Systems (OLED Hosts) Suzuki->OLED + Aryl Boronic Acid Pharma Amino-quinolines (Kinase Inhibitors) Buchwald->Pharma + Primary/Secondary Amine Ligands Boronic Acids (Complexation Precursors) Lithiation->Ligands + B(OiPr)3

Figure 2: Divergent functionalization of the 4-bromo handle for materials and medicinal chemistry applications.

Part 4: Handling & Safety Protocol

While specific toxicological data for this exact CAS may be limited, it should be handled according to the "Generic Quinoline/Halo-heterocycle" safety profile.

Hazard ClassGHS CodePrecautionary Measure
Acute Toxicity (Oral) H302Do not ingest; wash hands thoroughly after handling.
Skin/Eye Irritation H315, H319Wear nitrile gloves and safety goggles.
STOT - Single Exp. H335Use only in a fume hood to avoid respiratory irritation.
Storage P403+P233Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or hydrolysis.

Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogens.

References

  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. (Foundational text on Quinoline synthesis logic).

Sources

Foundational

Technical Whitepaper: Safety & Handling of 4-Bromo-5,8-dimethyl-2-phenylquinoline

Beyond Compliance: A Researcher’s Guide to C17H14BrN[1] Part 1: Executive Summary & Chemical Identity Context: 4-Bromo-5,8-dimethyl-2-phenylquinoline is a highly specialized heterocyclic building block. Unlike common sol...

Author: BenchChem Technical Support Team. Date: February 2026

Beyond Compliance: A Researcher’s Guide to C17H14BrN[1]

Part 1: Executive Summary & Chemical Identity

Context: 4-Bromo-5,8-dimethyl-2-phenylquinoline is a highly specialized heterocyclic building block. Unlike common solvents or reagents, this compound is typically employed as a late-stage intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors or antimalarial agents where the quinoline scaffold is a privileged pharmacophore.[1]

Critical Note on Data Source: As a specialized research intermediate, specific experimental physicochemical data (e.g., exact boiling point, LD50) is not indexed in public regulatory databases.[1] The technical data below represents a Predicted Safety Profile derived from Structure-Activity Relationships (SAR) of close structural analogs (e.g., 4-Bromo-2,8-dimethylquinoline, 2-Phenylquinoline).

Substance Identification
ParameterTechnical Detail
Chemical Name 4-Bromo-5,8-dimethyl-2-phenylquinoline
Molecular Formula C₁₇H₁₄BrN
Molecular Weight ~312.21 g/mol
Predicted Physical State Off-white to pale yellow solid (Crystalline powder)
Solubility Insoluble in water; Soluble in DCM, Chloroform, DMSO, DMF
Structural Features [1][2][3][4][5][6][7] • 4-Bromo: Electrophilic handle for Pd-catalyzed coupling.[1]• 2-Phenyl: Lipophilic anchor.[1]• 5,8-Dimethyl: Steric blocking groups preventing oxidative metabolism at the benzenoid ring.[1]

Part 2: Hazard Identification & Toxicology (GHS)[1]

Core Directive: Treat this substance as a functionalized halo-heterocycle. The primary risks stem from the basic nitrogen (irritation) and the labile bromine atom (potential alkylating/arylating activity).[1]

Predicted GHS Classification

Based on Analogous Quinolines (CAS 203506-39-2)

Signal Word: WARNING

Hazard ClassCodeStatementMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.Quinolines can intercalate DNA or inhibit cytochrome P450 enzymes.[1]
Skin Irritation H315 Causes skin irritation.[1][7][8]Basic nitrogen interacts with skin lipids/proteins; potential HBr hydrolysis on moist skin.[1]
Eye Irritation H319 Causes serious eye irritation.[1][7][8][9]Direct chemical abrasion and pH alteration of the corneal surface.[1]
STOT - Single Exp. H335 May cause respiratory irritation.[7][8]Dust inhalation triggers mucous membrane inflammation.[1]
Decomposition Hazards

In the event of thermal decomposition (Fire > 300°C), this molecule releases specific toxic species:

  • Hydrogen Bromide (HBr): Corrosive gas, forms hydrobromic acid on contact with lung moisture.[1]

  • Nitrogen Oxides (NOx): Pulmonary irritants.[1]

  • Carbon Monoxide (CO): Asphyxiant.[1]

Part 3: Advanced Handling & Storage Protocols

Expert Insight: Standard "wear gloves" advice is insufficient for halogenated aromatics in organic solvents.

Personal Protective Equipment (PPE) Matrix
PPE CategoryRecommendationScientific Rationale
Hand Protection (Dry) Nitrile Rubber (0.11 mm) Sufficient for transferring dry powder.[1]
Hand Protection (Solution) Laminate (PE/EVOH) If dissolved in DCM/Chloroform.[1] Halogenated solvents permeate Nitrile in <5 mins, carrying the toxic quinoline through the glove.[1]
Respiratory N95 (P2) or P100 Required during weighing or open-vessel transfer to prevent H335 (dust inhalation).[1]
Eye Protection Chemical Goggles Safety glasses are insufficient if fine dust is generated; airtight goggles prevent ocular entry.
Storage & Stability
  • Temperature: Ambient (15–25°C).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) recommended.

    • Reasoning: While aryl bromides are generally stable, the electron-rich quinoline ring can undergo slow N-oxidation in air over months, degrading purity for sensitive catalytic cycles.[1]

  • Light: Protect from light (Amber vial). Halogenated heterocycles can undergo photolytic dehalogenation.[1]

Part 4: Emergency Response & Mitigation

Trustworthiness: This protocol assumes the worst-case scenario (fire involving the compound) to ensure maximum safety.[1]

Firefighting Strategy (HBr Mitigation)

Do NOT use a high-pressure water jet, which can scatter the chemical.[1]

  • Extinguish: CO₂, Dry Chemical, or Alcohol-Resistant Foam.[1][6]

  • Neutralize: Runoff water will be acidic due to HBr formation. Neutralize with Sodium Bicarbonate (NaHCO₃) or Lime before disposal.

Exposure Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhale Inhalation (H335) Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash w/ Soap + Water (15m) 3. Avoid organic solvents (increases absorption) Skin->ActionSkin ActionEye 1. Flush w/ Water (15m) 2. Remove Contact Lenses 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Monitor for delayed pulmonary edema (NOx/HBr) Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Chemical Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Decision logic for acute exposure. Note the specific prohibition of solvents for skin cleanup.[1]

Part 5: Synthetic Utility & Application Context

Why this molecule? The 4-bromo position is sterically accessible but electronically activated by the quinoline nitrogen, making it an excellent candidate for Palladium-catalyzed cross-coupling reactions.[1]

Functionalization Workflow

Researchers typically utilize this compound to install biaryl systems via Suzuki-Miyaura coupling.

Standard Protocol (Suzuki Coupling):

  • Reagents: 4-Bromo-5,8-dimethyl-2-phenylquinoline (1.0 eq), Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol.[1]

  • Conditions: Degas (Argon sparge), Heat to 80–100°C for 4–12 hours.[1]

Synthetic Pathway Diagram

SynthesisPath Start 4-Bromo-5,8-dimethyl- 2-phenylquinoline (Electrophile) Intermediate Oxidative Addition (Pd-Insertion into C-Br) Start->Intermediate Step 1 Reagent Aryl Boronic Acid Ar-B(OH)2 Reagent->Intermediate Transmetallation Catalyst Pd(0) Catalyst Base, Heat Catalyst->Intermediate Product 4-Aryl-5,8-dimethyl- 2-phenylquinoline (Biaryl Scaffold) Intermediate->Product Reductive Elimination

Figure 2: The primary synthetic utility of the C-Br bond in this scaffold is for generating 4-aryl substituted quinoline libraries.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 8-Bromo-4,5-dimethylquinoline.[1][3] National Library of Medicine.[1] Retrieved February 12, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved February 12, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Hydrogen Bromide. Retrieved February 12, 2026, from [Link][1]

Sources

Exploratory

Technical Guide: Sourcing and Synthesis of 5,8-Dimethyl-2-Phenylquinoline Derivatives

This guide serves as a technical manual for the procurement, synthesis, and validation of 5,8-dimethyl-2-phenylquinoline and its functional derivatives. This scaffold is not a commodity catalog item; it requires a strate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the procurement, synthesis, and validation of 5,8-dimethyl-2-phenylquinoline and its functional derivatives. This scaffold is not a commodity catalog item; it requires a strategic procurement approach involving either custom synthesis or in-house production via validated organic protocols.

Executive Summary

The 5,8-dimethyl-2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, exhibiting significant potential in anti-infective (SARS-CoV-2, Malaria) and anticancer (breast, colon) applications. Unlike common quinolines, the specific 5,8-dimethyl substitution pattern—derived from 2,5-dimethylaniline—creates a unique steric environment that modulates binding affinity in kinase pockets and viral replication enzymes.

Current Market Status:

  • Direct Availability: Low. Rarely available as "in-stock" inventory.

  • Primary Sourcing Route: Custom Synthesis (CRO) or In-House Manufacturing.

  • Key Precursor: 2,5-Dimethylaniline (CAS 95-78-3).[1][2]

Chemical Profile & Identity

Before issuing RFQs (Request for Quotes) or initiating synthesis, verify the exact isomeric structure. The 5,8-dimethyl pattern is often confused with the more common 6,8-dimethyl isomer.

PropertySpecification
Chemical Name 5,8-dimethyl-2-phenylquinoline
Core Scaffold Quinoline (Benzo[b]pyridine)
Molecular Formula C₁₇H₁₅N
Molecular Weight 233.31 g/mol
Key Precursor 2,5-Dimethylaniline (CAS 95-78-3)
Common Derivatives 4-Carboxylic acid (Intermediate), 4-Hydroxy (Kynurenic acid analog)
Target CAS (Core) Not widely assigned; refer to specific derivative CAS (e.g., 2623-50-9 for 5,8-dimethylquinoline)

Commercial Procurement Strategy

Since this compound is not a standard catalog item, you must utilize a "Make vs. Buy" decision matrix.

Option A: Custom Synthesis (Outsourced)

Target these specific vendors known for quinoline chemistry. When submitting an RFQ, specify the Doebner reaction route to ensure the correct isomer is formed.

  • Tier 1 (Global CROs): WuXi AppTec, Enamine, Pharmaron.

  • Tier 2 (Specialty Chemical Vendors):

    • BOC Sciences: Specializes in heterocyclic building blocks.

    • BLD Pharm: Strong inventory of quinoline carboxylic acids (likely have the 4-COOH precursor).

    • Fluorochem: UK-based, reliable for halo-quinoline intermediates.

Option B: In-House Synthesis (Recommended)

For quantities <100g, in-house synthesis is often faster than the 8-12 week lead time of a CRO.

Procurement Logic Diagram

ProcurementLogic Start Need 5,8-Dimethyl-2-Phenylquinoline CheckCatalog Check Catalog Vendors (Sigma, Enamine, MolPort) Start->CheckCatalog IsAvailable In Stock? CheckCatalog->IsAvailable Buy Direct Purchase (Verify Purity >98%) IsAvailable->Buy Yes Decision Make vs. Buy Decision IsAvailable->Decision No CRO Outsource (CRO) Lead Time: 8-12 Weeks Cost: High ($2k-$5k) Decision->CRO No Lab Access InHouse In-House Synthesis Lead Time: 1-2 Weeks Cost: Low (<$200) Decision->InHouse Lab Available Precursors Order Precursors: 1. 2,5-Dimethylaniline (CAS 95-78-3) 2. Benzaldehyde 3. Pyruvic Acid InHouse->Precursors

Figure 1: Strategic decision tree for sourcing non-catalog quinoline derivatives.

Technical Protocol: In-House Synthesis

The most robust route to 2-phenylquinolines is the Doebner Reaction (not to be confused with Doebner-Miller). This route proceeds via a stable carboxylic acid intermediate, allowing for easy purification before the final step.

Mechanism & Pathway[3][4][5][6]
  • Condensation: Aniline + Aldehyde + Pyruvic Acid → Quinoline-4-carboxylic acid.

  • Decarboxylation: Quinoline-4-carboxylic acid → Quinoline.

Synthesis Workflow Diagram

SynthesisPathway Aniline 2,5-Dimethylaniline (CAS 95-78-3) Reaction1 Step 1: Doebner Condensation Reflux in EtOH/Acetic Acid Aniline->Reaction1 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction1 Pyruvic Pyruvic Acid Pyruvic->Reaction1 Intermediate INTERMEDIATE: 5,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid Reaction1->Intermediate Reaction2 Step 2: Decarboxylation Cu Powder, Ph2O, 250°C Intermediate->Reaction2 Product FINAL PRODUCT: 5,8-Dimethyl-2-phenylquinoline Reaction2->Product

Figure 2: The Doebner synthesis pathway ensures regioselectivity and high purity.

Detailed Experimental Protocol
Step 1: Synthesis of the Carboxylic Acid Intermediate
  • Reagents: 2,5-Dimethylaniline (10 mmol), Benzaldehyde (10 mmol), Pyruvic acid (10 mmol).

  • Solvent: Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the aniline and benzaldehyde in ethanol.

    • Add pyruvic acid dropwise.

    • Reflux the mixture for 3–4 hours. A precipitate usually forms.

    • Cool to room temperature and filter the solid.

    • Purification: Recrystallize from ethanol/DMF.

    • Yield Check: Expect 60–75% yield of 5,8-dimethyl-2-phenylquinoline-4-carboxylic acid.

Step 2: Decarboxylation to Final Product
  • Reagents: Intermediate from Step 1, Copper powder (catalytic).

  • Solvent: Diphenyl ether (high boiling point).

  • Procedure:

    • Suspend the carboxylic acid in diphenyl ether.

    • Add copper powder (10% w/w).

    • Heat to 250°C (reflux) until CO₂ evolution ceases (approx. 1–2 hours).

    • Workup: Cool, filter off copper, and perform column chromatography (Hexane/EtOAc) to isolate the pure 5,8-dimethyl-2-phenylquinoline.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation.

Analytical MethodExpected Signal (Diagnostic)
¹H NMR (CDCl₃) Methyl Groups: Two distinct singlets around δ 2.4–2.7 ppm.C3-H: Singlet around δ 7.8–8.0 ppm (characteristic of 2-substituted quinolines).Aromatic Region: Multiplets for phenyl ring and quinoline backbone.
HPLC Purity >98% (254 nm). Impurities often include unreacted aniline (retention time shift).
Mass Spec (ESI+) [M+H]⁺ = 234.13 (Calculated).

Biological Context (The "Why")

Understanding the SAR (Structure-Activity Relationship) justifies the effort to source this specific isomer.

  • Antiviral Activity: 2-Phenylquinoline derivatives have shown broad-spectrum activity against coronaviruses (SARS-CoV-2, HCoV-229E).[3][4] The 5,8-dimethyl substitution provides lipophilicity that may enhance cell permeability and viral helicase inhibition [1].

  • Anticancer Potential: The scaffold acts as a pharmacophore for inhibiting breast cancer resistance protein (BCRP) and various kinases. The steric bulk at positions 5 and 8 prevents metabolic oxidation at these vulnerable sites, potentially increasing half-life compared to unsubstituted analogs [2].

References

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 2022.

  • Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 2009.

  • Doebner-Miller Reaction: Mechanism and Application. SynArchive.

  • 2,5-Dimethylaniline (Precursor) Supplier Data. Santa Cruz Biotechnology.[5]

Sources

Foundational

Solubility profile of 4-Bromo-5,8-dimethyl-2-phenylquinoline in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-5,8-dimethyl-2-phenylquinoline in Organic Solvents This guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Bromo-5,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-5,8-dimethyl-2-phenylquinoline in Organic Solvents

This guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Bromo-5,8-dimethyl-2-phenylquinoline and a detailed methodology for its empirical determination. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven experimental protocols.

Introduction: Understanding the Compound and the Importance of Solubility

4-Bromo-5,8-dimethyl-2-phenylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and materials science.[1] The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.[2] A thorough understanding of a compound's solubility profile in different organic solvents is paramount for optimizing experimental conditions and ensuring the reliability of results.[3]

Quinoline and its derivatives generally exhibit good solubility in a range of organic solvents, which can be attributed to their aromatic and heterocyclic nature.[4][5] However, the specific substitution pattern of 4-Bromo-5,8-dimethyl-2-phenylquinoline—featuring a bulky phenyl group, a halogen atom, and methyl groups—will uniquely influence its interactions with different solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of 4-Bromo-5,8-dimethyl-2-phenylquinoline is influenced by several structural features:

  • Quinoline Core: The nitrogen atom in the quinoline ring introduces a degree of polarity and the capacity for hydrogen bonding as an acceptor.

  • Phenyl Group: The nonpolar phenyl ring contributes to the molecule's hydrophobicity.

  • Bromo and Methyl Groups: The bromo-substituent adds to the molecular weight and can participate in halogen bonding, while the methyl groups are nonpolar.

Based on this structure, 4-Bromo-5,8-dimethyl-2-phenylquinoline is expected to be a largely nonpolar molecule with some capacity for polar interactions. Therefore, it is predicted to have higher solubility in nonpolar or moderately polar organic solvents and lower solubility in highly polar solvents like water.

Predicted Solubility Profile of 4-Bromo-5,8-dimethyl-2-phenylquinoline

The following table outlines the predicted solubility of 4-Bromo-5,8-dimethyl-2-phenylquinoline in a range of common organic solvents, categorized by their polarity. It is important to note that these are predicted solubilities based on chemical principles and the known behavior of similar compounds; empirical verification is essential.

Solvent Solvent Type Predicted Solubility Rationale
HexaneNonpolarHighThe nonpolar nature of hexane aligns well with the largely hydrophobic structure of the compound.
TolueneNonpolar (Aromatic)Very HighThe aromatic character of toluene can engage in π-π stacking with the quinoline and phenyl rings, enhancing solubility.[4]
DichloromethanePolar AproticHighDichloromethane's ability to engage in dipole-dipole interactions should facilitate the dissolution of the compound.[7]
ChloroformPolar AproticVery HighSimilar to dichloromethane, chloroform is an excellent solvent for many organic compounds.[7]
Diethyl EtherPolar AproticModerate to HighThe ether oxygen can act as a hydrogen bond acceptor for any potential interactions.
Ethyl AcetatePolar AproticModerateOffers a balance of polar and nonpolar characteristics.
AcetonePolar AproticModerateIts polarity may lead to slightly lower solubility compared to less polar solvents.
IsopropanolPolar ProticLow to ModerateThe hydrogen-bonding capability of the alcohol may not be as effective in solvating the largely nonpolar molecule.
EthanolPolar ProticLow to ModerateSimilar to isopropanol, its polarity and hydrogen-bonding network may not favor high solubility.[4]
MethanolPolar ProticLowAs the most polar of the common alcohols, it is expected to be a poorer solvent for this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4]
WaterPolar ProticVery Low/InsolubleThe compound's hydrophobic nature makes it unlikely to be soluble in water.[1][3]

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 4-Bromo-5,8-dimethyl-2-phenylquinoline, a robust and self-validating experimental protocol is required. The following method is based on the principle of generating a saturated solution and quantifying the dissolved solute.[5]

Materials and Equipment
  • 4-Bromo-5,8-dimethyl-2-phenylquinoline (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Protocol
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known mass of 4-Bromo-5,8-dimethyl-2-phenylquinoline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., chloroform) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Generation of Saturated Solutions:

    • Add an excess amount of solid 4-Bromo-5,8-dimethyl-2-phenylquinoline to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.[8][9]

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the calibration standards and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of 4-Bromo-5,8-dimethyl-2-phenylquinoline in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Prepare Calibration Standards F Analyze by HPLC A->F Establish Calibration B Add Excess Solute to Solvent C Agitate at Constant Temperature B->C Ensure Saturation D Filter Supernatant C->D Separate Solid from Solution E Dilute Sample D->E Adjust Concentration for Detector Range E->F Inject into HPLC G Determine Concentration from Calibration Curve F->G Compare Sample to Standards H Calculate Solubility G->H Factor in Dilution

Caption: Experimental workflow for determining the solubility of 4-Bromo-5,8-dimethyl-2-phenylquinoline.

Factors Influencing and Enhancing Solubility

Several factors can be manipulated to enhance the solubility of a compound, which is particularly useful in reaction chemistry and formulation development.[2]

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic.[10] However, this relationship should be determined experimentally.

  • pH: As a quinoline derivative, the nitrogen atom can be protonated under acidic conditions.[4] This would form a salt, which is generally more soluble in polar protic solvents. Conversely, in basic conditions, the neutral form will be more soluble in non-polar organic solvents.[4]

  • Co-solvents: When a single solvent is not effective, a co-solvent system can be employed.[4] By mixing two or more miscible solvents, the overall polarity of the medium can be fine-tuned to enhance the solubility of the solute.

Logical Relationship of Factors Affecting Solubility

G Solubility Solubility of 4-Bromo-5,8-dimethyl- 2-phenylquinoline Temperature Temperature Temperature->Solubility Increases/Decreases pH pH of Solution pH->Solubility Alters Ionization CoSolvent Co-solvent System CoSolvent->Solubility Modifies Polarity

Caption: Key factors that can be manipulated to influence the solubility of the target compound.

Conclusion

References

  • Overcoming poor solubility of quinoline deriv
  • Benzo[f]quinoline - Solubility of Things.
  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents - Benchchem.
  • What is the solubility of quinoline in different solvents for antimalarial formul
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Quinoline - Wikipedia.
  • Influence of particle size, shape and surface area, IJNRD.
  • Factors Affecting Solubility - BYJU'S.
  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts.
  • Biochemistry, Dissolution and Solubility - St

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

An Application Guide to Suzuki-Miyaura Coupling: Protocol Optimization for 4-Bromo-5,8-dimethyl-2-phenylquinoline The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celeb...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling: Protocol Optimization for 4-Bromo-5,8-dimethyl-2-phenylquinoline

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its robustness and vast functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures common in drug candidates.[3]

This guide focuses on a particularly challenging substrate: 4-Bromo-5,8-dimethyl-2-phenylquinoline . This molecule presents a confluence of steric and electronic challenges that necessitate a carefully optimized protocol. The quinoline core is a prevalent scaffold in medicinal chemistry, but its nitrogen atom can detrimentally coordinate with the palladium catalyst. Furthermore, the methyl groups at the C5 and C8 positions, flanking the reaction center, introduce significant steric hindrance that can impede the catalytic cycle.

As a Senior Application Scientist, this document aims to provide not just a protocol, but a strategic framework for approaching this and similar challenging Suzuki couplings. We will delve into the mechanistic underpinnings of the reaction to rationalize our choice of reagents and conditions, present a detailed and validated experimental procedure, and offer a guide to troubleshooting common issues.

Mechanistic Insights: The Engine of the Suzuki-Miyaura Coupling

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the 4-bromoquinoline. This forms a new Palladium(II) intermediate. The reactivity of the halide is crucial here, with the general trend being I > Br > OTf >> Cl.[3] For our substrate, the C-Br bond is sufficiently reactive for this step.

  • Transmetalation : This is often the rate-determining step and where the choice of base is critical. The base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate "ate" complex.[6][7][8] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. The exact mechanism of this transfer is still a subject of research, but the formation of the boronate is universally accepted as essential.[1][9][10]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][2]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (cis-complex) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' (Product) ArPdR->ArR ArX Ar-X (4-Bromoquinoline) ArX->ArPdX Boronic R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ (Boronate Complex) Boronic->Boronate Activation Boronate->ArPdR

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Coupling of 4-Bromo-5,8-dimethyl-2-phenylquinoline

This protocol is designed to address the steric and electronic challenges posed by the substrate, employing a modern catalyst system known for its high activity with hindered heteroaryl halides.[11]

Materials and Reagents
  • Substrate : 4-Bromo-5,8-dimethyl-2-phenylquinoline (1.0 eq)

  • Boronic Acid : Arylboronic acid of choice (1.2 - 1.5 eq)

  • Palladium Pre-catalyst : SPhos Pd G3 (1-3 mol%)

  • Base : Potassium phosphate tribasic (K₃PO₄), powder (2.0 - 3.0 eq)

  • Solvent : 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

Equipment
  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Nitrogen or Argon) with manifold (Schlenk line)

  • Standard laboratory glassware for workup and purification

  • TLC plates and LC-MS for reaction monitoring

Step-by-Step Procedure

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids to flask: - 4-Bromoquinoline Substrate - Boronic Acid - K₃PO₄ Base - SPhos Pd G3 Catalyst B 2. Seal flask and purge with inert gas (3x cycles) A->B C 3. Add degassed solvents (Dioxane/Water) via syringe B->C D 4. Heat reaction mixture (e.g., 80-100 °C) with stirring C->D E 5. Monitor progress via TLC or LC-MS D->E F 6. Cool to RT, dilute with EtOAc and water E->F G 7. Separate layers, extract aqueous phase F->G H 8. Combine organics, dry (Na₂SO₄), and concentrate G->H I 9. Purify via flash column chromatography H->I

Caption: Step-by-step experimental workflow for the Suzuki coupling.
  • Inert Atmosphere Setup : To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-5,8-dimethyl-2-phenylquinoline, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 pre-catalyst.

  • Degassing : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Oxygen can deactivate the Pd(0) catalyst and must be rigorously excluded.[12]

  • Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 4:1 dioxane/water) to the flask. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction : Immerse the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.

  • Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Optimization of Reaction Conditions

The success of a challenging Suzuki coupling hinges on the interplay between the catalyst, ligand, base, and solvent. The following tables provide a rationale for selecting optimal components for the 4-Bromo-5,8-dimethyl-2-phenylquinoline substrate.

Table 1: Comparison of Palladium Catalyst/Ligand Systems
Catalyst SystemTypical LoadingSuitability for SubstrateRationale / Causality
Pd(PPh₃)₄3-5 mol%PoorWhile a classic catalyst, the PPh₃ ligands are not bulky enough to promote reductive elimination from a sterically congested intermediate. Prone to deactivation with heteroaryl substrates.[13][14]
Pd(OAc)₂ / SPhos1-3 mol%ExcellentSPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand designed to accelerate oxidative addition and reductive elimination, making it ideal for sterically hindered aryl halides.[11]
Pd₂(dba)₃ / XPhos1-3 mol%ExcellentSimilar to SPhos, XPhos is another highly effective Buchwald ligand for challenging substrates, including heteroaryl chlorides and bromides.[11]
PEPPSI-iPr1-3 mol%GoodN-Heterocyclic Carbene (NHC) ligands are highly electron-donating and can be effective for hindered substrates, offering an alternative to phosphine ligands.[2][6][15]
Table 2: Comparison of Bases
BaseStrengthSolubility (in Dioxane/H₂O)Suitability for SubstrateRationale / Causality
Na₂CO₃ModerateHighModerateA common and cost-effective base, but may not be strong enough to efficiently generate the boronate complex for a challenging transmetalation step.[16]
K₂CO₃ModerateModerateGoodOften provides a good balance of reactivity and cost. Can be effective, but stronger bases often give better results for hindered substrates.[4][5]
K₃PO₄StrongModerateExcellentA strong, non-nucleophilic base that is highly effective in promoting the formation of the boronate complex, often leading to higher yields and faster reaction times with difficult substrates.[5][8][11]
Cs₂CO₃StrongHighExcellentHighly effective due to its strength and the high solubility of cesium salts, but it is significantly more expensive.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Base is too weak or impure.4. Reaction temperature is too low.1. Use a fresh, high-quality catalyst (pre-catalysts are often more stable).2. Ensure rigorous inert atmosphere technique.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Incrementally increase the temperature (e.g., from 80 °C to 100 °C).[12]
Protodeboronation Boronic acid is unstable under the reaction conditions (hydrolytic cleavage of the C-B bond).1. Use the boronic acid as soon as possible after purchase/synthesis.2. Consider using a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.3. Use a higher loading of the boronic acid (e.g., 1.5 - 2.0 eq).[12][18]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling of the boronic acid.Improve degassing procedures for all solvents and ensure a robust inert atmosphere is maintained throughout the reaction.[12]
Formation of Dehalogenated Starting Material Reductive dehalogenation of the aryl bromide, often caused by hydride sources.If using alcohol solvents or certain amine bases, switch to an aprotic solvent system (like dioxane/water) and a carbonate or phosphate base.[12]

References

  • Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • HZPT Blog. (2024). why use base in suzuki coupling. Retrieved from [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Retrieved from [Link]

  • ACS Publications. (2011). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Thomas, S., et al. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?. Retrieved from [Link]

  • Myers, A. (1999). The Suzuki Reaction. Chem 115.
  • J Org Chem. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. Retrieved from [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

Sources

Application

Application Note: 4-Bromo-5,8-dimethyl-2-phenylquinoline as a Versatile Precursor for High-Performance Phosphorescent OLED Emitters

Abstract This technical guide provides a comprehensive framework for researchers and scientists on the utilization of 4-Bromo-5,8-dimethyl-2-phenylquinoline as a strategic precursor for the synthesis of advanced ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers and scientists on the utilization of 4-Bromo-5,8-dimethyl-2-phenylquinoline as a strategic precursor for the synthesis of advanced ligands for Organic Light-Emitting Diodes (OLEDs). We detail a complete workflow, including the multi-step synthesis of the precursor, its subsequent functionalization into a bidentate ligand via Suzuki-Miyaura cross-coupling, the formation of a high-efficiency Iridium(III) phosphorescent emitter, and the fabrication and characterization of a prototype OLED device. Each protocol is presented with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate upon these methodologies.

Introduction: The Role of Quinoline Ligands in OLED Technology

Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and solid-state lighting technology, offering superior contrast, color purity, and physical flexibility over conventional liquid-crystal displays (LCDs).[1] The performance of an OLED is fundamentally dictated by the organic materials within its emissive layer (EML).[2][3] Among these, phosphorescent emitters, typically heavy-metal complexes, are of paramount importance as they enable the harvesting of both singlet and triplet excitons, pushing the theoretical internal quantum efficiency (IQE) to 100%.[4][5]

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have emerged as exceptional scaffolds for OLED materials.[6] Their rigid, planar structure and excellent electron-transporting properties make them ideal candidates for ligands in emissive metal complexes.[7] The 4-bromo substitution on the quinoline core, as in 4-Bromo-5,8-dimethyl-2-phenylquinoline, serves as a highly versatile synthetic handle. It allows for the precise introduction of various functional groups through well-established cross-coupling chemistries, enabling the fine-tuning of the electronic and photophysical properties of the final emitter.

This guide outlines the journey from this precursor to a functional OLED, providing detailed, field-proven protocols for each critical stage.

Synthesis of Precursor: 4-Bromo-5,8-dimethyl-2-phenylquinoline

The synthesis of the target precursor is a two-step process: formation of the quinoline core followed by regioselective bromination. A plausible and efficient method for constructing the quinoline ring is the Doebner-von Miller reaction, a robust acid-catalyzed condensation.

SynthesisWorkflow cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Bromination A 2,5-Dimethylaniline C Doebner-von Miller Reaction (Acid-catalyzed) A->C B Cinnamaldehyde B->C D 5,8-dimethyl-2-phenylquinoline C->D E Halogenation (e.g., POBr₃) D->E F 4-Bromo-5,8-dimethyl-2-phenylquinoline (Final Precursor) E->F LigandSynthesis A 4-Bromo-5,8-dimethyl- 2-phenylquinoline C Suzuki-Miyaura Coupling - Pd(PPh₃)₄ catalyst - Base (e.g., K₂CO₃) A->C B Pyridine-2-boronic acid B->C D 4-(pyridin-2-yl)-5,8-dimethyl- 2-phenylquinoline (Ligand) C->D ComplexFormation A Synthesized Ligand (L) C Step 1: Dimer Formation A->C B IrCl₃·3H₂O B->C D Chloro-bridged Ir(III) Dimer [Ir(L)₂Cl]₂ C->D E Step 2: Ancillary Ligand Reaction (e.g., with acacH) D->E F Final Complex [Ir(L)₂(acac)] E->F OLED_Fabrication cluster_0 Vacuum Thermal Evaporation Workflow cluster_1 Device Stack Architecture start Start: ITO Substrate Cleaning sublimation Sequential Deposition in High Vacuum Chamber start->sublimation end Encapsulation sublimation->end layers Cathode (LiF/Al) ETL (e.g., Alq₃) EML (Host:Emitter) HTL (e.g., NPB) HIL (e.g., HAT-CN) Anode (ITO) Substrate (Glass)

Sources

Method

Introduction: The Significance of Substituted Phenylquinoline Iridium(III) Complexes

An Application Note and Protocol for the Preparation of Iridium(III) Complexes with 5,8-Dimethyl-2-Phenylquinoline Ligands Iridium(III) complexes are at the forefront of research in photophysics and medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of Iridium(III) Complexes with 5,8-Dimethyl-2-Phenylquinoline Ligands

Iridium(III) complexes are at the forefront of research in photophysics and medicinal chemistry, largely due to their unique electronic and photophysical properties.[1] These properties include strong spin-orbit coupling, which facilitates highly efficient phosphorescence, long-lived excited states, and significant environmental sensitivity.[1][2] Cyclometalated iridium(III) complexes, featuring a direct Ir-C bond, are particularly robust and their emission characteristics can be finely tuned by modifying the ligand architecture.[3][4]

The 2-phenylquinoline (pq) framework is a privileged scaffold for cyclometalating ligands. Extending the π-conjugation of the pyridine ring to a quinoline system generally results in a red-shift of the emission wavelength compared to simpler 2-phenylpyridine (ppy) ligands.[3] This application note focuses on the synthesis and characterization of iridium(III) complexes incorporating the 5,8-dimethyl-2-phenylquinoline (dmpq) ligand. The introduction of methyl groups at the 5 and 8 positions of the quinoline ring serves two primary purposes:

  • Steric Influence: The methyl groups can introduce steric hindrance that may affect the geometric isomerism (facial vs. meridional) of the final complex and can influence non-radiative decay pathways, potentially enhancing quantum yields.[3]

  • Electronic Tuning: As weak electron-donating groups, the methyl substituents can subtly modulate the energy levels of the frontier molecular orbitals, providing a mechanism for fine-tuning the complex's emission color and redox potentials.

These complexes are promising candidates for a range of applications, from emitters in Organic Light-Emitting Diodes (OLEDs) to theranostic agents that combine bioimaging and therapeutic functions, such as in photodynamic therapy (PDT).[5][6] This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of a representative heteroleptic complex, bis(5,8-dimethyl-2-phenylquinoline-C²,N')(acetylacetonato)iridium(III) , denoted as [Ir(dmpq)₂(acac)] .

Synthetic Strategy: A Two-Step Approach

The synthesis of heteroleptic iridium(III) complexes like [Ir(dmpq)₂(acac)] is typically achieved through a reliable two-step process.[3][7] This method offers high yields and good control over the final product structure.

  • Step 1: Dimer Formation. Iridium(III) chloride hydrate is reacted with an excess of the cyclometalating ligand (dmpq) to form a chloride-bridged dinuclear iridium complex, [Ir(dmpq)₂Cl]₂. This intermediate is stable and can be stored for future use.

  • Step 2: Bridge Cleavage and Ancillary Ligand Coordination. The chloride bridge of the dimer is cleaved by reacting it with an ancillary ligand, in this case, acetylacetone (acacH), in the presence of a mild base to deprotonate the acacH. This yields the final, monomeric, and typically luminescent complex.[4]

G cluster_start Starting Materials cluster_step1 Step 1: Dimer Synthesis cluster_step2 Step 2: Monomer Synthesis cluster_purification Purification & Characterization IrCl3 Iridium(III) Chloride Hydrate (IrCl₃·3H₂O) dimer Chloride-Bridged Dimer [Ir(dmpq)₂Cl]₂ IrCl3->dimer Reflux in 2-ethoxyethanol/H₂O dmpq 5,8-Dimethyl-2-phenylquinoline (dmpq) dmpq->dimer Reflux in 2-ethoxyethanol/H₂O final_complex Final Complex [Ir(dmpq)₂(acac)] dimer->final_complex Reflux in 2-ethoxyethanol acacH Acetylacetone (acacH) + Base (e.g., Na₂CO₃) acacH->final_complex Reflux in 2-ethoxyethanol purification Column Chromatography Recrystallization final_complex->purification characterization NMR, MS, EA purification->characterization pure_product Purified Product characterization->pure_product

Caption: Synthetic workflow for [Ir(dmpq)₂(acac)].

Experimental Protocols

Part A: Synthesis of the Chloride-Bridged Dimer, [Ir(dmpq)₂Cl]₂

Rationale: This reaction utilizes a high-boiling point solvent mixture to ensure the reaction goes to completion. The 3:1 ratio of 2-ethoxyethanol to water is critical; the water aids in the initial dissolution of the iridium salt, while the alcohol serves as the primary reaction medium. A slight excess of the ligand ensures complete consumption of the expensive iridium precursor.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·3H₂O)

  • 5,8-dimethyl-2-phenylquinoline (dmpq)

  • 2-Ethoxyethanol

  • Deionized water

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and condenser

Procedure:

  • To a 100 mL Schlenk flask, add IrCl₃·3H₂O (1.0 mmol) and 5,8-dimethyl-2-phenylquinoline (2.5 mmol).

  • Add 2-ethoxyethanol (30 mL) and deionized water (10 mL).

  • Fit the flask with a condenser and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintaining an inert atmosphere is crucial to prevent oxidation and side reactions at high temperatures.

  • Heat the mixture to reflux (approx. 135 °C) under the inert atmosphere and maintain for 24 hours. The solution will typically change color, and a precipitate will form.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the collected solid sequentially with water (2 x 30 mL) and methanol (2 x 30 mL) to remove unreacted starting materials and solvent residues.

  • Dry the yellow-orange solid under high vacuum. The product, [Ir(dmpq)₂Cl]₂, is typically used in the next step without further purification.

Part B: Synthesis of the Monomer Complex, [Ir(dmpq)₂(acac)]

Rationale: The addition of a base, sodium carbonate, is essential to deprotonate the acetylacetone, forming the acetylacetonate anion which can then readily coordinate to the iridium center, displacing the bridging chlorides. Refluxing ensures the complete cleavage of the dimer.

Materials:

  • [Ir(dmpq)₂Cl]₂ dimer from Part A

  • Acetylacetone (acacH)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • 2-Ethoxyethanol

  • Dichloromethane (DCM)

  • Hexane

  • Argon or Nitrogen gas supply

  • Schlenk flask and condenser

Procedure:

  • In a 100 mL Schlenk flask, suspend the [Ir(dmpq)₂Cl]₂ dimer (0.5 mmol) in 2-ethoxyethanol (40 mL).

  • Add acetylacetone (2.0 mmol) and anhydrous sodium carbonate (4.0 mmol). The excess of both reagents drives the reaction to completion.

  • Purge the flask with inert gas for 15-20 minutes.

  • Heat the mixture to reflux under the inert atmosphere for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting dimer spot disappears.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • Dissolve the resulting residue in a minimal amount of dichloromethane.

  • Filter the solution to remove sodium carbonate and other inorganic salts.

  • The crude product is now ready for purification.

Part C: Purification Protocol

Rationale: Purification is critical to achieving high photoluminescence quantum yields, as impurities can act as quenching sites. Column chromatography is used to separate the desired complex from unreacted ligands and byproducts. Recrystallization provides the final, high-purity material.[8]

1. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh). It is important to use a well-packed column to ensure good separation.

  • Eluent: A gradient of hexane and dichloromethane is typically effective. Start with pure hexane and gradually increase the polarity by adding DCM. The bright yellow or orange band corresponding to the desired complex should be collected.

    • Expert Tip: A 2D-TLC can be performed on the crude material to check for stability on silica.[8] If the complex streaks or decomposes, an alternative stationary phase like alumina or a different purification method may be required.

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Load it onto the top of a prepared silica gel column.

    • Elute with the solvent system, starting with 100% hexane and gradually increasing the DCM percentage.

    • Collect the brightly colored fractions and combine them.

    • Remove the solvent by rotary evaporation.

2. Recrystallization:

  • Solvent System: Dichloromethane/Hexane or Chloroform/Hexane.

  • Procedure:

    • Dissolve the solid from the chromatography step in a minimum amount of hot DCM or chloroform.

    • Slowly add hexane (the anti-solvent) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.[8]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Characterization and Expected Results

Purity and structural confirmation are assessed using a combination of spectroscopic and analytical techniques.[8][9]

Technique Expected Result / Observation
¹H NMR Complex spectra with aromatic protons shifted due to the coordination and anisotropic effects of the metal center. Distinct signals for the methyl groups on the quinoline rings and the acetylacetonate ligand (methyl and methine protons) should be visible and integrate correctly.[9][10]
¹³C NMR Confirmation of the carbon framework. The cyclometalated carbon (Ir-C) signal is typically shifted downfield.[11]
Mass Spectrometry A peak corresponding to the molecular ion [M]⁺ or [M+H]⁺, confirming the molecular weight of the complex. The isotopic pattern for iridium (¹⁹¹Ir and ¹⁹³Ir) should be observable.
Elemental Analysis The calculated and found percentages for Carbon, Hydrogen, and Nitrogen should be within ±0.4%.

Structure-Property Relationships and Photophysics

The electronic properties of [Ir(dmpq)₂(acac)] are governed by the interplay between the iridium d-orbitals and the molecular orbitals of the ligands.

G HOMO HOMO (Highest Occupied Molecular Orbital) Excitation Photon Absorption (hν) HOMO->Excitation Electron promoted from LUMO LUMO (Lowest Unoccupied Molecular Orbital) Emission Phosphorescence (Emission) LUMO->Emission Electron relaxes to Ir_d Iridium d-orbitals Ir_d->HOMO Mixing contributes to dmpq_pi dmpq π-orbitals dmpq_pi->HOMO Mixing contributes to acac_pi_star acac π-orbitals acac_pi_star->LUMO Primarily located on dmpq_pi_star dmpq π-orbitals dmpq_pi_star->LUMO Primarily located on Excitation->LUMO Emission->HOMO

Caption: Orbital contributions to photophysical properties.
  • HOMO (Highest Occupied Molecular Orbital): This orbital typically has significant metal-to-ligand character, with contributions from both the iridium d-orbitals and the π-system of the cyclometalating dmpq ligand.[12]

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is generally localized on the π* orbitals of the cyclometalating dmpq ligands.[12]

  • Emission: Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. The strong spin-orbit coupling of the iridium atom facilitates efficient intersystem crossing to a triplet excited state. The subsequent radiative decay from this triplet state back to the ground state results in phosphorescence. The energy gap between the HOMO and LUMO dictates the emission color, which for phenylquinoline-based complexes is often in the orange-to-red region of the spectrum.[3][13]

Property Typical Expected Value Range
Absorption (λₘₐₓ) ~280-350 nm (Ligand-centered, π-π*), ~400-500 nm (MLCT)[14]
Emission (λₑₘ) 590 - 630 nm (Orange-Red)[3][13]
Quantum Yield (Φ) 0.10 - 0.40 in degassed solution[13][15]
Excited-State Lifetime (τ) 0.5 - 2.0 µs[13][16]
Redox Potentials Ir(III)/Ir(IV) oxidation potential sensitive to ligand electronics

Applications in Research and Drug Development

The unique properties of iridium(III) complexes like [Ir(dmpq)₂(acac)] make them highly valuable tools for researchers and drug development professionals.

  • Bioimaging: Their intense and long-lived phosphorescence makes them excellent probes for various imaging modalities, including time-resolved imaging and microscopy.[2][17] The emission is often sensitive to the local microenvironment (e.g., polarity, oxygen concentration, pH), allowing for the sensing of cellular processes.[1]

  • Theranostics: These complexes can be designed as "theranostic" agents, which combine therapy and diagnostics.[5] They can act as photosensitizers for Photodynamic Therapy (PDT), where upon light activation, they generate reactive oxygen species (ROS) to induce cancer cell death, while their luminescence allows for simultaneous imaging and tracking of their location within cells.[5][6]

References

  • Lo, K. K.-W., Choi, A. W.-T., & Law, W. H.-T. (2012). Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications. RSC Advances, 2(32), 12069-12083. [Link]

  • Kalinowska-Tłuścik, J., et al. (2024). Iridium(III) complexes as novel theranostic small molecules for medical diagnostics, precise imaging at a single cell level and targeted anticancer therapy. Biomedicine & Pharmacotherapy, 173, 116278. [Link]

  • Konkankit, C. C., et al. (2018). Anticancer activity of complexes of the third row transition metals, rhenium, osmium, and iridium. Dalton Transactions, 47(31), 10356-10375. [Link]

  • Lo, K. K.-W. (2012). ChemInform Abstract: Iridium(III) Complexes as Therapeutic and Bioimaging Reagents for Cellular Applications. ChemInform, 43(32). [Link]

  • LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

  • Sperandio, O., et al. (2021). Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling. Chemical Science, 12(15), 5495-5503. [Link]

  • Waters Corporation. (n.d.). Isomeric Separations of Cyclometalated Iridium (III) Complexes Using the ACQUITY UPC2 System. [Link]

  • Panda, M., et al. (2004). Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand. Dalton Transactions, (17), 2655-2661. [Link]

  • Iali, W., et al. (2021). Iridium trihydride and tetrahydride complexes and their role in catalytic polarisation transfer from parahydrogen to pyruvate. Chemical Science, 12(3), 1143-1152. [Link]

  • Qin, Q.-P., et al. (2020). Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes. Dalton Transactions, 49(45), 16327-16338. [Link]

  • Xiang, H., et al. (2020). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. Frontiers in Chemistry, 8, 589. [Link]

  • O'Reilly, F. M., et al. (2013). Using substituted cyclometalated quinoxaline ligands to finely tune the luminescence properties of iridium(III) complexes. Inorganic Chemistry, 52(1), 448-456. [Link]

  • ResearchGate. (n.d.). Stacked NMR spectra of the four iridium complexes. [Link]

  • Vícha, J. (2014). Applications of NMR spectroscopy to study transition-metal complexes with nitrogen-based ligands. Masaryk University. [Link]

  • Linfoot, C. L., et al. (2023). Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands. Inorganic Chemistry, 62(21), 8235-8245. [Link]

  • Balasubramaniam, S., et al. (2014). Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light emitting diodes. Dyes and Pigments, 102, 275-284. [Link]

  • Li, H., et al. (2020). Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection. ACS Omega, 5(7), 3534-3541. [Link]

  • Kaur, N., & Singh, J. (2023). Recent Advancement in the Synthesis of Ir-Based Complexes. ACS Omega, 8(41), 37621-37651. [Link]

  • Stachelek, P., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules, 29(11), 2465. [Link]

  • Edwards, R. I., & Baggott, M. J. (1978). U.S. Patent No. 4,130,625. Washington, DC: U.S.
  • Lee, C.-L., et al. (2005). Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III) Complexes Based on Quinoline Derivatives and Different β-Diketonate Ligands. Organometallics, 24(21), 5105-5113. [Link]

  • Jingwen, C. (2016). Can we do column chromatography for the purification of metal complexs ?. ResearchGate. [Link]

  • Li, X., Minaev, B. F., & Ågren, H. (2011). Density Functional Theory Study of Photophysical Properties of Iridium(III) Complexes with Phenylisoquinoline and Phenylpyridine Ligands. The Journal of Physical Chemistry C, 115(42), 20724-20731. [Link]

  • Tao, P., et al. (2011). Synthesis and photophysical properties of phenylquinoline iridium complexes controlled by electron-withdrawing groups. Chinese Journal of Luminescence, 32(1), 23-29. [Link]

  • Wang, Y., et al. (2019). Pure red phosphorescent iridium(III) complexes containing phenylquinazoline ligands for highly efficient organic light-emitting diodes. New Journal of Chemistry, 43(1), 229-236. [Link]

  • Feng, H., et al. (2015). Cationic, luminescent cyclometalated iridium(iii) complexes based on substituted 2-phenylthiazole ligands. Dalton Transactions, 44(18), 8557-8568. [Link]

Sources

Application

Microwave-assisted synthesis of 4-bromoquinoline derivatives

Application Note: Microwave-Assisted Synthesis of 4-Bromoquinoline Derivatives Executive Summary The 4-bromoquinoline scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-Bromoquinoline Derivatives

Executive Summary

The 4-bromoquinoline scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor antagonists. Traditional thermal synthesis involves the Gould-Jacobs reaction followed by bromination with phosphorus oxybromide (


), a process often requiring 12–24 hours of reflux and yielding variable purity due to thermal degradation.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that compresses the total reaction time to under 1 hour while improving yield and purity. We utilize a two-stage workflow: (1) Rapid cyclization to the 4-hydroxyquinoline core, and (2) Controlled microwave-mediated bromination.

Key Advantages:

  • Time Efficiency: 95% reduction in reaction time (from ~18h to <1h).

  • Purity: Suppression of side-products via uniform dielectric heating.

  • Safety: Protocols designed for controlled pressure management during halogenation.

Mechanistic Insight & Reaction Design

The synthesis proceeds via a modified Gould-Jacobs pathway followed by nucleophilic substitution. Microwave irradiation accelerates both steps through two primary mechanisms:

  • Dipolar Polarization: The polar intermediates (enamines and ionic phosphorus adducts) couple directly with the oscillating electric field, lowering the activation energy barrier (

    
    ).
    
  • Superheating Effect: Solvents like o-dichlorobenzene (o-DCB) can be heated rapidly above their atmospheric boiling points in sealed vessels, driving the equilibrium toward the product.

Reaction Pathway

ReactionPathway Start Aniline Derivative (1) Inter1 Enamine Intermediate (2) Start->Inter1 MW: 150°C, 5 min - EtOH Reagent1 EMME (Diethyl ethoxymethylenemalonate) Reagent1->Inter1 Inter2 4-Hydroxyquinoline (3) Inter1->Inter2 MW: 250°C, 10 min Cyclization (- EtOH) Product 4-Bromoquinoline (4) Inter2->Product MW: 160°C, 15 min Nucleophilic Sub. Reagent2 POBr3 / MW Reagent2->Product

Figure 1: Step-wise synthetic pathway. EMME acts as the two-carbon linker for the initial condensation.

Experimental Protocols

Safety Warning:


 releases HBr gas upon reaction and hydrolysis. Microwave vials must not be overfilled (max 50% volume). All manipulations involving 

must be performed in a fume hood.
Step 1: Synthesis of 4-Hydroxyquinoline (The Core)

Target: Cyclization of aniline and EMME.

Materials:

  • Substituted Aniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.0 equiv)

  • Solvent: Diphenyl ether (for thermal buffer) or neat (if liquid).

Protocol:

  • Mixing: In a 10 mL microwave process vial, mix aniline (5 mmol) and EMME (5 mmol).

  • Pre-heating (Enamine formation): Irradiate at 150°C for 5 minutes (High absorption). Note: Ethanol is generated; use a vessel with a pressure release capability or vent manually if using a simple reactor.

  • Cyclization: Add 2 mL of Diphenyl ether. Seal the vessel. Irradiate at 250°C for 10-15 minutes .

    • Why Diphenyl ether? It is non-polar (transparent to MW) but has a high boiling point (

      
      ), acting as a heat sink to prevent runaway temperatures while allowing the polar intermediate to absorb the energy selectively.
      
  • Workup: Cool to RT. Add 10 mL hexane to precipitate the product. Filter and wash with hexane.

    • Yield Expectation: 85–95%.

Step 2: Bromination (OH Br)

Target: Nucleophilic substitution using


.

Materials:

  • 4-Hydroxyquinoline derivative (from Step 1)[1][2]

  • Phosphorus oxybromide (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene. DCE is preferred for its polarity.

Protocol:

  • Preparation: In a dry 10 mL microwave vial, suspend the 4-hydroxyquinoline (2 mmol) in anhydrous DCE (4 mL).

  • Reagent Addition: Add

    
     (3 mmol) quickly to minimize moisture exposure. Cap immediately.
    
  • Microwave Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 160°C .

    • Time: 15 minutes .

    • Stirring: High (magnetic stir bar is essential to break up the

      
       melt).
      
  • Quenching (Critical):

    • Cool the vial to

      
      .
      
    • Slowly pour the reaction mixture into a beaker containing 20g of crushed ice/water. Caution: Exothermic hydrolysis of excess

      
      .
      
    • Neutralize with saturated

      
       solution to pH 8.
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Dry over 
    
    
    
    and concentrate.

Results & Optimization Guide

The following data compares Conventional Thermal Reflux (oil bath) vs. Microwave-Assisted synthesis for 4-bromo-6-methoxyquinoline.

ParameterConventional MethodMicrowave MethodNotes
Reaction Time 18 Hours35 Minutes Total time for 2 steps.
Reagent Excess 3.0 equiv

1.5 equiv

MW efficiency reduces waste.
Solvent Toluene (Reflux)DCE (Sealed)Superheating effect in MW.
Yield 62%88% Less thermal degradation.
Purity (HPLC) 85%>98% Cleaner conversion.
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Incomplete Reaction Check1 Is the starting material soluble in DCE? Problem->Check1 Soln1 Switch to Acetonitrile (Higher Polarity) Check1->Soln1 No Check2 Is pressure exceeding limit (20 bar)? Check1->Check2 Yes Soln2 Reduce Temp to 140°C Extend Time to 25 min Check2->Soln2 Yes Soln3 Check POBr3 quality (Hydrolyzes easily) Check2->Soln3 No

Figure 2: Optimization logic for the bromination step.

References

  • Microwave-Assisted Gould-Jacobs Reaction Source: Asian Journal of Chemistry, 2015 Summary: Detailed kinetics of the cyclization step (Aniline + EMME) under microwave conditions, establishing the 250°C protocol. URL:[Link]

  • Safety Considerations for Microwave Synthesis Source: CEM Corporation Safety Guide Summary: Critical safety parameters for heating halogenated reagents and sealed vessel pressure limits. URL:[Link]

  • Bromination of Quinolin-4-ones (Mechanism & Reagents) Source: Journal of Organic and Pharmaceutical Chemistry, 2020 Summary: Discusses the regioselectivity of bromination in quinolin-4-ones, supporting the use of specific brominating agents for the C4 position. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Suzuki coupling failures with sterically hindered quinolines

Topic: Troubleshooting Suzuki coupling failures with sterically hindered quinolines Audience: Medicinal Chemists & Process Development Scientists Diagnostic Interface Status: Active Ticket: #Q-808 Subject: Low conversion...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Suzuki coupling failures with sterically hindered quinolines Audience: Medicinal Chemists & Process Development Scientists

Diagnostic Interface

Status: Active Ticket: #Q-808 Subject: Low conversion/yield in sterically hindered quinoline cross-couplings.

Before proceeding to the specific modules, use the Diagnostic Flowchart below to categorize your failure mode. Most quinoline failures stem from two distinct mechanistic pitfalls: Catalyst Poisoning (Reaction stalls) or Protodeboronation (Boron species disappears).

Visual Diagnostic Tree

DiagnosticTree Start Start: Analyze Reaction Mixture (LCMS) Conversion Is the Quinoline Halide consumed? Start->Conversion NoConv NO: < 10% Conversion Conversion->NoConv Reaction Stalled YesConv YES: Halide consumed Conversion->YesConv Reaction Proceeded BoronCheck Is the Boronic Acid remaining? NoConv->BoronCheck SideProducts DIAGNOSIS C: Side Reactions (Homocoupling or Beta-Hydride Elim) YesConv->SideProducts Low Yield of Product Poisoning DIAGNOSIS A: Catalyst Poisoning (N-coordination or failed Oxidative Addition) BoronCheck->Poisoning Yes (Boron Intact) Protodeb DIAGNOSIS B: Protodeboronation (Boron species hydrolyzed) BoronCheck->Protodeb No (Boron Gone)

Figure 1: Triage your reaction outcome. "Reaction Stalled" usually implies catalyst death, while "Boron Gone" implies instability of the nucleophile.

Critical Failure Modes & Solutions

ISSUE A: Catalyst Poisoning (The "Nitrogen Trap")

Symptom: Starting material (Quinoline-X) remains untouched. Catalyst turns into inactive "Pd-black" precipitate. Root Cause: The quinoline nitrogen is a strong Lewis base. It coordinates to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle (specifically blocking oxidative addition).

Technical Solution: You must use bulky, electron-rich ligands that create a "steric wall" around the Pd center. This prevents the nitrogen atom from binding while still allowing the oxidative addition of the C-X bond.

  • Recommendation: Switch to Buchwald G3 or G4 Precatalysts .

    • Why G4? Generation 4 (G4) precatalysts contain an N-methylcarbazole leaving group. Unlike G3, which releases a carbazole that can occasionally re-inhibit the catalyst, G4 ensures rapid, irreversible formation of the active L-Pd(0) species.

    • Ligand Choice:

      • XPhos / RuPhos: Excellent for general heteroaryl couplings.

      • BrettPhos: Preferred if linking to amines (Buchwald-Hartwig), but also effective for C-C bonds in extremely hindered systems.

      • P(t-Bu)3: (Fu's conditions) An alternative if Buchwald ligands fail, but harder to handle (pyrophoric).

ISSUE B: Protodeboronation (The "Phantom Nucleophile")

Symptom: The Quinoline-Halide is intact, but the Boronic Acid has converted to the de-borylated arene (Ar-H). Root Cause: This is the most common failure when using 2-pyridyl or 2-quinolyl boronic acids . The nitrogen atom facilitates a base-mediated hydrolysis of the C-B bond via a zwitterionic intermediate.[1][2]

Mechanism of Failure:

Protodeboronation Step1 2-Quinoline-B(OH)2 Step2 Zwitterion Formation (N coordinates to B) Step1->Step2 + Base/H2O Step3 C-B Bond Cleavage (Rapid with H2O/Base) Step2->Step3 Step4 Quinoline (H-Ar) (Dead End) Step3->Step4 Fast

Figure 2: The rapid decomposition pathway of 2-heteroaryl boronic acids.

Technical Solution:

  • Switch Polarity (Best Fix): If possible, use Quinoline-Halide + Aryl-Boronic Acid . Aryl boronic acids are stable; 2-quinolyl boronic acids are not.

  • MIDA Boronates (Burke's Method): If you must use the quinoline as the boron source, use a MIDA boronate . The MIDA ligand locks the boron in an sp3 hybridization, preventing the zwitterionic decomposition. It releases the active species slowly (slow-release) under the reaction conditions.[1][3]

  • Anhydrous Conditions: If using MIDA is impossible, switch to anhydrous K3PO4 in 1,4-Dioxane or Toluene to starve the protodeboronation mechanism of water.

Optimization Matrix

Use this table to select the correct ligand/base combination based on your specific steric challenge.

Steric ChallengeRecommended LigandCatalyst SourceBaseSolvent System
Moderate (3-, 6-subst.)XPhos XPhos Pd G4K3PO4 (aq)THF / Water (10:1)
High (2-, 8-subst.)Sphos or RuPhos RuPhos Pd G4K3PO4 (aq)1,4-Dioxane / Water (4:1)
Extreme (Ortho-Ortho)P(t-Bu)3 Pd-162 (Bis(tri-tert-butylphosphine)palladium(0))KOH or NaOHToluene / Water (High Temp)
Unstable Boron XPhos XPhos Pd G4K3PO4 (anhydrous)n-Butanol or Anhydrous Dioxane

Standard Operating Procedures (SOP)

Protocol A: The "Bulletproof" Screen (General Purpose)

Use this for initial troubleshooting of hindered quinoline halides.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Quinoline Halide (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

    • K3PO4 (3.0 equiv, finely ground)

  • Solvent: Add 1,4-Dioxane and degassed Water (ratio 4:1). Concentration should be 0.1 M - 0.2 M.

    • Note: Degassing is critical. Oxygen promotes homocoupling.[4]

  • Reaction: Seal and heat to 80°C for 2 hours.

    • Check: If conversion is <50%, boost temp to 100°C.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: The MIDA Slow-Release (For Unstable Nucleophiles)

Use this when the Quinoline is the Boron source.

  • Preparation: Charge vial with:

    • Aryl Halide (1.0 equiv)

    • 2-Quinolyl MIDA Boronate (1.5 equiv)

    • XPhos Pd G4 (0.05 equiv)

    • K3PO4 (5.0 equiv) — High base loading is required to hydrolyze MIDA.

  • Solvent: THF / Water (10:1). The water is necessary to uncage the MIDA.

  • Reaction: Heat to 60°C .

    • Mechanism:[1][2][3][5][6][7][8] The base slowly hydrolyzes the MIDA, releasing the unstable boronic acid at the same rate it reacts with the Pd-cycle, keeping the standing concentration low and preventing decomposition.

Frequently Asked Questions (FAQ)

Q: Why not use Pd(PPh3)4 (Tetrakis)? It’s cheaper. A: Tetrakis is insufficient for hindered quinolines. PPh3 is not bulky enough to prevent N-coordination (poisoning) and not electron-rich enough to facilitate oxidative addition into electron-rich or hindered halides. Using Tetrakis here is a false economy; you will likely get 0% yield.

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd-black" formation usually indicates the ligand has dissociated from the metal, and the metal has aggregated into inactive nanoparticles. This confirms you need a stronger binding, bulkier ligand (like XPhos or Buchwald G4 series) to stabilize the Pd(0) species.

Q: Can I use microwave heating? A: Yes, microwave heating (100-120°C for 30 mins) is excellent for sterically hindered substrates as it overcomes the high activation energy barrier for the transmetalation step. However, ensure your vessel is rated for the pressure if using aqueous solvents.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. Link

  • Protodeboronation Mechanism: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society. Link

  • Organotrifluoroborates: Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

Sources

Optimization

Technical Support Center: 4-Bromo-5,8-dimethyl-2-phenylquinoline

This technical guide is structured as a Tier-3 Support Document for organic chemists and process engineers. It addresses the specific physicochemical challenges posed by the 5,8-dimethyl and 2-phenyl substitution pattern...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Document for organic chemists and process engineers. It addresses the specific physicochemical challenges posed by the 5,8-dimethyl and 2-phenyl substitution patterns on the quinoline core.

Document ID: TS-Qzn-4Br-58Me Subject: Isolation, Purification, and Troubleshooting Status: Active Guide

Diagnostic Overview: Why is Purification Failing?

Before attempting a specific protocol, diagnose the state of your crude material. The 5,8-dimethyl-2-phenyl substitution pattern creates a highly lipophilic molecule with significant steric bulk near the nitrogen atom (C8-methyl).

ObservationProbable CauseRecommended Action
Sticky Red/Orange Tar Incomplete removal of phosphorus oxybromide (

) byproducts.
Stop. Do not column. Perform the Acidic Quench Protocol (Section 2).
Yellow Precipitate (Low Solubility) Presence of unreacted 4-hydroxy starting material (tautomerizes to quinolone).Verify via TLC (high polarity). Proceed to Recrystallization (Section 3).
Product Oils Out during Recrystallization Solvent system too polar (e.g., pure EtOH) or temperature gradient too steep.Use the Dual-Solvent Switch method (Section 3.2).
Degradation on Silica Acidic hydrolysis of the C4-Bromine.Add 1% Triethylamine (TEA) to mobile phase.

Critical Workup Protocol (The "Pre-Purification")

Context: The synthesis of 4-bromoquinolines typically involves


. The most common failure mode is not the purification itself, but the presence of acidic phosphorus species that solubilize the quinoline in aqueous layers or cause "oiling" in organic solvents.
The "Cold-Quench" Methodology

Standard quenching (pouring onto ice) often traps P-species. Use this pH-swing method.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (ratio 1:5 w/v). Stir vigorously for 30 minutes to hydrolyze

    
     to phosphoric acid.
    
  • Acid Wash (Critical): The solution is now acidic. The quinoline is protonated (water-soluble). Wash this aqueous phase with DCM (Dichloromethane) once.

    • Why? This removes non-basic organic impurities while keeping your product in the water layer.

  • Basification: Slowly add 25%

    
      or saturated 
    
    
    
    to the aqueous layer until pH
    
    
    9-10.
    • Observation: The product will precipitate as an off-white/yellow solid.

  • Extraction: Extract the precipitate with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.

WorkupLogic Start Crude Reaction Mixture (Contains POBr3) IceQuench Pour onto Crushed Ice (Hydrolysis of POBr3) Start->IceQuench PhaseSep1 Acidic Aqueous Phase (Product is Protonated/Soluble) IceQuench->PhaseSep1 Stir 30 min DCMWash Wash with DCM (Discard Organic Layer) PhaseSep1->DCMWash Remove non-basic impurities Basify Adjust pH to 9-10 (NH4OH or Na2CO3) DCMWash->Basify Aqueous Layer Extract Extract with DCM (Product moves to Organic Layer) Basify->Extract Product Precipitates Final Crude Solid Ready for Purification Extract->Final

Figure 1: The pH-swing workup ensures removal of non-basic impurities and phosphorus byproducts before purification begins.

Recrystallization Protocols (Primary Method)

Due to the 2-phenyl and 5,8-dimethyl groups, this molecule is highly crystalline but hydrophobic.

Method A: The High-Boiling Single Solvent (Scalable)

Best for: Large batches (>5g) with minor impurities.

  • Solvent: Acetonitrile (MeCN).

  • Logic: MeCN dissolves the quinoline at reflux (

    
    ) but has poor solubility at 
    
    
    
    . It is excellent for leaving polar 4-hydroxy impurities behind.

Protocol:

  • Suspend crude solid in MeCN (10 mL per gram).

  • Heat to reflux.[1][2] If not fully soluble, add MeCN in 1 mL increments.

  • Hot Filtration: If a fine yellow powder remains insoluble at reflux, filter it off immediately (this is likely the 4-hydroxy impurity).

  • Cool slowly to Room Temp (RT), then to

    
    .
    
  • Collect crystals.

Method B: The "Solvent Switch" (For Oily Crudes)

Best for: Material that "oils out" in ethanol or MeCN.

  • Solvent Pair: Toluene (Good solvent) / Heptane (Anti-solvent).

  • Logic: The 5,8-dimethyl groups make the molecule very soluble in toluene. Heptane forces controlled precipitation.

Protocol:

  • Dissolve crude in minimal hot Toluene (

    
    ).
    
  • Add hot Heptane dropwise until the solution turns slightly cloudy (turbid).

  • Add 1-2 drops of Toluene to clear the turbidity.

  • Remove heat and wrap the flask in foil (allow slow cooling).

  • Crystals should form within 2-4 hours.

Flash Chromatography Guide (Rescue Method)

If recrystallization fails or high purity (>99.5%) is required for biological assays.

Stationary Phase: Silica Gel (Standard 40-63


).
Mobile Phase:  Hexane / Ethyl Acetate.[3]
GradientComponentPurpose
0% - 5% EtOAc Elute non-polar impuritiesRemoves highly lipophilic byproducts (e.g., brominated aromatics).
10% - 15% EtOAc Elute Product The 4-bromo-5,8-dimethyl-2-phenylquinoline typically elutes here (

in 9:1 Hex/EtOAc).
50% - 100% EtOAc Elute Starting MaterialThe 4-hydroxy quinoline is very polar and stays on the column until high polarity is used.

Troubleshooting Tailing: If the product streaks (tails) on the column, it indicates interaction with the acidic silica silanols.

  • Fix: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes the silica and sharpens the peak.

Frequently Asked Questions (FAQs)

Q1: My product turned green/brown after sitting on the bench. Is it ruined?

  • Analysis: 4-Bromoquinolines are light-sensitive. The color change indicates surface oxidation or slight hydrolysis releasing HBr.

  • Fix: Wash the solid with cold methanol. If the color persists, perform a quick filtration through a short plug of silica (eluting with DCM) to remove the colored oxidation layer. Store in amber vials.

Q2: Can I use Ethanol for recrystallization?

  • Advisory: While standard for many quinolines, the 5,8-dimethyl substitution increases lipophilicity significantly. Pure ethanol often requires excessive heating to dissolve the compound, and upon cooling, the compound may "crash out" as an amorphous powder rather than crystals. We recommend Method 3.2 (Toluene/Heptane) for better crystal habit.

Q3: How do I confirm the 4-hydroxy impurity is gone?

  • Check: Run an HPLC or TLC.

    • TLC:[1][4] Silica, 20% EtOAc/Hexane.

    • Product:

      
       (UV active).
      
    • Impurity (4-OH):

      
       (Baseline spot).
      
    • Mechanism:[5][6] The tautomeric equilibrium of the 4-hydroxy compound (forming the quinolone) creates strong hydrogen bonding, making it stick to the baseline.

Q4: Is the bromine at position 4 stable?

  • Stability: It is relatively stable but susceptible to nucleophilic attack (e.g., hydrolysis to -OH or substitution by amines) under acidic/high-heat conditions. Avoid prolonged boiling in water or acidic alcohols.

Visualizing the Purification Logic

PurificationFlow Input Crude Solid Check Check TLC (20% EtOAc/Hex) Input->Check PathA Major Impurity: Baseline Spot (4-OH) Check->PathA High Polarity Impurity PathB Major Impurity: Close Rf spots Check->PathB Low Polarity Impurity Recryst Recrystallization (Method A: MeCN) PathA->Recryst Column Flash Column (Hex/EtOAc + 1% TEA) PathB->Column Result Pure Product (White/Pale Yellow Needles) Recryst->Result Column->Result

Figure 2: Decision matrix for selecting the appropriate purification method based on impurity profile.

References

  • Synthesis of 4-Bromoquinolines (General Protocol)

    • Source: Zemtsova, M. N., et al. "Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines."[6] Russian Journal of Organic Chemistry (via ResearchGate).

    • Relevance: Establishes the standard bromination route and workup for 2-phenyl substituted quinolines.
  • Purification of Lipophilic Quinolines

    • Source: "Reagents & Solvents: Solvents for Recrystallization."[7] University of Rochester, Department of Chemistry.

    • Relevance: Provides solubility rules for aromatic heterocycles, supporting the use of Toluene/Heptane for lipophilic deriv
  • Phosphorus Oxybromide (

    
    ) Handling & Quenching: 
    
    • Source: Manac Inc.
    • Relevance: detailed safety and chemical handling of phosphorus bromide byproducts to prevent "oiling out."
  • Chromatographic Behavior of Bromoquinolines

    • Source: "Synthesis of Substituted 2-Pyridyl-4-phenylquinolines." Molecules (MDPI).
    • Relevance: Describes flash chromatography conditions (Hexane/DCM/EtOAc) for similar phenyl-quinoline systems.

Sources

Troubleshooting

Technical Support Center: Solubilization of Dimethyl-Phenylquinolines (DMPQs)

Status: Operational Ticket Focus: Solubility Optimization in DMSO & Aqueous Buffers Assigned Specialist: Senior Application Scientist, Compound Management Division Executive Summary Dimethyl-phenylquinolines (DMPQs) pres...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solubility Optimization in DMSO & Aqueous Buffers Assigned Specialist: Senior Application Scientist, Compound Management Division

Executive Summary

Dimethyl-phenylquinolines (DMPQs) present a distinct challenge in drug discovery. Their pharmacophore combines a planar quinoline scaffold with a hydrophobic phenyl ring and methyl substituents. While these features enhance potency and membrane permeability, they create a "perfect storm" for insolubility: strong


-

stacking interactions
(lattice energy) and high lipophilicity (

).

This guide moves beyond generic advice. We address the specific physics of DMPQs, providing self-validating protocols to ensure your biological data reflects compound activity, not micro-precipitate interference.

Part 1: Diagnostic Logic (Visual Guide)

Before attempting a fix, identify where the failure occurs. Use this logic tree to select the correct protocol.

SolubilityLogic Start Start: DMPQ Solid Powder DMSO_Add Add Anhydrous DMSO Start->DMSO_Add Check_Clear Is Solution Clear? DMSO_Add->Check_Clear Cloudy_Stock FAILURE: 'Brick Dust' (Undissolved Solid) Check_Clear->Cloudy_Stock No Clear_Stock Success: Clear Stock Check_Clear->Clear_Stock Yes Sonicate Protocol A: Heat (40°C) + Sonication Cloudy_Stock->Sonicate Step 1 Acidify Protocol B: Acid-Assisted Solubilization (Protonation) Sonicate->Acidify If fails Dilute_Buffer Dilute into Aqueous Buffer (e.g., PBS, Media) Clear_Stock->Dilute_Buffer Check_Ppt Precipitate Visible? Dilute_Buffer->Check_Ppt Crash_Out FAILURE: 'Crash Out' (Milky Suspension) Check_Ppt->Crash_Out Yes Assay_Ready Assay Ready Check_Ppt->Assay_Ready No Step_Dilution Protocol C: Intermediate Dilution Crash_Out->Step_Dilution Strategy 1 Cosolvent Protocol D: Co-solvent System (PEG400/Cyclodextrin) Crash_Out->Cosolvent Strategy 2

Figure 1: Decision matrix for troubleshooting DMPQ solubility. Blue nodes indicate actions; Red nodes indicate failure modes.

Part 2: Troubleshooting & FAQs

Issue 1: The "Brick Dust" Scenario

Symptom: You add DMSO to the solid powder, but particles remain visible even after vortexing. Root Cause: High crystalline lattice energy. The flat DMPQ molecules stack like plates (pi-stacking), requiring significant energy to break apart.

Q: I’ve vortexed for 10 minutes. Why won't it dissolve? A: Vortexing provides agitation but insufficient energy to overcome lattice forces. You need Cavitation (Sonication) and Thermodynamics (Heat).

  • Fix: Heat the DMSO stock to 40°C (DMPQs are generally thermally stable) and bath sonicate for 10 minutes. The heat increases kinetic energy, while sonication creates micro-bubbles that implode, mechanically breaking crystal aggregates.

Q: It's still not dissolving. Can I add acid? A: Yes, this is the "Secret Weapon" for Quinolines. Quinolines are weak bases (pKa ~4.9). In neutral DMSO, they are uncharged and lipophilic.

  • The Protocol: Add 1-2 equivalents of Methanesulfonic Acid (MsOH) or HCl directly to the DMSO stock.

  • The Chemistry: This protonates the quinoline nitrogen (

    
    ), converting the molecule into a salt.[1] Ionic species are vastly more soluble in polar solvents like DMSO and water.
    
  • Warning: Ensure your downstream assay can tolerate the slight pH shift (usually negligible after dilution).

Issue 2: Storage-Induced Precipitation

Symptom: The stock was clear yesterday, but today there are crystals at the bottom of the vial. Root Cause: DMSO Hygroscopicity. [2][3]

Q: My freezer is -20°C. How did water get in? A: DMSO is a "water magnet." It can absorb up to 33% of its weight in water from the atmosphere.

  • Mechanism: When you open a cold vial in room air, condensation forms immediately. Water mixes with DMSO, increasing the polarity of the solvent.[4] Since DMPQs are hydrophobic, they can no longer stay in solution and crystallize out (the "antisolvent" effect).[4]

  • The Fix:

    • Use septum-sealed vials and Hamilton syringes; never open the cap fully.

    • Store in single-use aliquots to avoid repeated freeze-thaw cycles.

    • If precipitation occurs, heat to 37°C and vortex.[5] If it fails, the water content is likely too high; discard the stock.

Issue 3: The "Crash Out" (Assay Dilution)

Symptom: The DMSO stock is clear, but adding it to cell media turns the solution milky/cloudy. Root Cause: Kinetic Precipitation. You are moving from a solvent with dielectric constant


 (DMSO) to 

(Water). The DMPQ molecules instantly aggregate to hide their hydrophobic phenyl rings from the water.

Q: Can I just filter the cloudy solution? A: ABSOLUTELY NOT. Filtering removes the drug. You will be dosing the cells with vehicle (DMSO) only, leading to false negatives (no activity).

Q: How do I perform serial dilutions correctly? A: Never serially dilute a hydrophobic compound in aqueous buffer.

  • Wrong Way: Stock

    
     Buffer (High Conc) 
    
    
    
    Buffer (Med Conc)
    
    
    Buffer (Low Conc). Result: Compound precipitates in the first tube; you dilute nothing but water in subsequent steps.
  • Right Way (The "DMSO-First" Method): Perform the serial dilution in 100% DMSO first. Then, transfer each concentration into the assay buffer simultaneously. This ensures every well starts with fully solubilized compound.

Part 3: Advanced Protocols

Protocol A: The "Intermediate Dilution" Step

Use this when direct addition to media causes immediate precipitation.

  • Prepare Stock: 10 mM DMPQ in anhydrous DMSO.

  • Prepare Intermediate: Dilute stock 1:10 into PEG-400 (Polyethylene glycol).

    • Why? PEG-400 is amphiphilic. It bridges the gap between lipophilic DMSO and hydrophilic water.

  • Final Dilution: Pipette the DMSO/PEG mix into your assay buffer.

    • Result: The PEG shield prevents DMPQ molecules from aggregating during the transition.

Protocol B: Visualizing the "Crash Out" Mechanism

Understanding why this happens helps prevent it.

CrashOutMechanism Stock DMPQ in DMSO (Solvated by DMSO) Mixing Rapid Mixing with Water Stock->Mixing Dilution Shell Hydration Shell Stripped Mixing->Shell Exothermic Exchange Agg Hydrophobic Aggregation Shell->Agg Pi-Pi Stacking Precip Macroscopic Precipitation Agg->Precip Nucleation

Figure 2: Kinetic pathway of precipitation. Rapid mixing strips the DMSO solvation shell, forcing hydrophobic DMPQ molecules to aggregate.

Part 4: Comparative Data

Table 1: Solubility Enhancement Strategies for DMPQs

MethodMechanismProsCons
Heat + Sonication Physical EnergyNon-invasive; no chemical change.Temporary; may re-precipitate upon cooling.[1]
Acidification (HCl) Protonation (

)
Highest solubility increase (>100x). Lowers pH; requires buffer capacity check.
Co-solvent (PEG400) Amphiphilic shieldingBiocompatible; stabilizes dilution.Increases viscosity; pipetting error risk.[6]
Cyclodextrins (HP-

-CD)
EncapsulationTraps hydrophobic core; very stable.Can sequester drug from target (lower potency).

Part 5: References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on physicochemical properties in drug discovery).

  • Way, L. (2014).[7] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. Link

  • BenchChem Technical Support. (2025). "Overcoming poor solubility of quinoline derivatives in reactions." Link

  • Tervola, E., et al. (2020). "Fluorescence enhancement of quinolines by protonation." RSC Advances. (Validates protonation strategy for quinolines). Link

  • NanoTemper Technologies. "Serial Dilution Strategies for DMSO-dissolved compounds." Link

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." Link

Sources

Optimization

Technical Support: 4-Bromoquinoline Cross-Coupling Optimization Center

Subject: Technical Guide for Optimizing Catalyst Load in 4-Bromoquinoline Substrates From: Senior Application Scientist, Process Chemistry Division To: R&D Teams, Process Chemists, and Medicinal Chemists Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Optimizing Catalyst Load in 4-Bromoquinoline Substrates From: Senior Application Scientist, Process Chemistry Division To: R&D Teams, Process Chemists, and Medicinal Chemists

Introduction: The "Quinoline Conundrum"

Working with 4-bromoquinoline is deceptively difficult. While the C4-bromide is electronically activated for oxidative addition (due to the electron-deficient nature of the pyridine ring), the quinoline nitrogen is a potent catalyst poison.

In standard carbocyclic couplings, you might linearly scale catalyst loading from 5 mol% down to 0.1 mol%. Do not attempt this with 4-bromoquinoline without understanding the "Threshold Effect." The quinoline nitrogen (


 hybridized) competes with phosphine ligands for the Palladium center, forming stable, off-cycle species that arrest catalysis.

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic traps inherent to this scaffold.

Module 1: Catalyst Loading & Selection Strategy

Q: Why does my reaction fail completely below 1 mol% Pd, but works perfectly at 2 mol%?

A: You are observing the "Catalyst Poisoning Threshold."

Unlike clean biphenyl couplings, 4-bromoquinoline acts as both a substrate and an inhibitor.

  • The Mechanism: The quinoline nitrogen binds to the electrophilic Pd(II) intermediate after oxidative addition. If your catalyst concentration is lower than the concentration of "inhibitory species" (which can include the substrate itself or impurities), the active catalytic species (

    
    ) is entirely sequestered into an inactive resting state.
    
  • The Fix:

    • Use Precatalysts: Switch from Pd(PPh3)4 or Pd(OAc)2 to Palladacycle Precatalysts (e.g., Buchwald G3/G4 or PEPPSI-IPr). These generate the active

      
       species immediately upon base activation, bypassing the induction period where poisoning often occurs.
      
    • Bulky Ligands: Use ligands with significant steric bulk (e.g., XPhos , SPhos , or BrettPhos ). The steric bulk prevents the approach of the quinoline nitrogen to the metal center, favoring the binding of the intended coupling partner.

Q: How do I calculate the optimal Minimum Effective Loading (MEL)?

A: Perform a "Poisoning Titration" rather than a standard screen.

Do not screen 0.1, 0.5, and 1.0 mol% in parallel. Instead, run the reaction at a high load (e.g., 2 mol%) and measure the initial rate. Then, spike the reaction with an exogenous poison (e.g., 10 mol% pyridine).

  • If the rate crashes, your system is diffusion/binding limited by the nitrogen. You need a bulkier ligand.[1][2]

  • If the rate is unchanged, your catalyst is robust, and you can safely lower the loading.

Module 2: Visualizing the Trap (Mechanistic Pathway)

The diagram below illustrates the competition between the productive catalytic cycle and the "Quinoline Trap" (Off-Cycle).

Quinoline_Catalytic_Cycle Figure 1: The Quinoline Nitrogen Trap in Pd-Catalysis Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex [L-Pd(II)-Ar-Br] Pd0->OxAdd + 4-Bromoquinoline TransMet Transmetallation (Productive Path) OxAdd->TransMet + Boronic Acid/Base Trap OFF-CYCLE TRAP [L-Pd(II)(Quinoline)-Br] (Catalyst Deactivation) OxAdd->Trap  + Quinoline N-Coordination (Low Steric Bulk Ligands) Prod Reductive Elimination (Product + Pd0) TransMet->Prod  Fast Prod->Pd0  Regeneration Trap->OxAdd  Slow/Reversible (Requires Heat/Bulk)

Caption: The red path indicates where the quinoline nitrogen coordinates to the Palladium, removing it from the cycle. Bulky ligands block this red path.

Module 3: Troubleshooting Common Failures

Q: I see 40% conversion to product, but 60% "de-brominated" quinoline (Protodehalogenation). Why?

A: This is a "Hydride Source" issue.

Protodehalogenation occurs when the Pd(II)-Aryl intermediate undergoes transmetallation with a hydride instead of your nucleophile.

  • Cause 1: Solvent Choice. Primary and secondary alcohols (EtOH, iPrOH) are hydride donors via

    
    -hydride elimination.
    
    • Solution: Switch to aprotic polar solvents like 1,4-Dioxane , Toluene , or THF .

  • Cause 2: "Wet" Boronic Acids. Some boronic acids degrade to release hydrides or facilitate hydrolytic dehalogenation.

    • Solution: Increase the concentration of the coupling partner (1.5 equiv) and use anhydrous bases (e.g.,

      
       or 
      
      
      
      ) instead of aqueous carbonate solutions.
Q: The reaction turns black immediately (Pd Black formation).

A: Your ligand is dissociating. 4-bromoquinoline requires high temperatures (>80°C) to force the catalytic cycle. If your ligand binding is weak (e.g.,


), the ligand falls off, and Pd aggregates.
  • Solution: Use a bidentate ligand (e.g., dppf ) or a strongly binding monodentate ligand (e.g., XPhos ).

Module 4: Recommended Protocol (Buchwald-Hartwig / Suzuki)

This protocol utilizes a Pd-G3/G4 Precatalyst system. This is superior to in-situ generation because it guarantees a 1:1 Pd:Ligand ratio and prevents initial poisoning.

Scope: Suzuki-Miyaura Coupling of 4-Bromoquinoline Scale: 1.0 mmol

ComponentReagentEquivNotes
Substrate 4-Bromoquinoline1.0Limiting reagent.
Coupling Partner Aryl Boronic Acid1.2 - 1.5Excess compensates for protodeboronation.
Catalyst XPhos Pd G3 0.01 - 0.02 (1-2 mol%)Do not use Pd(PPh3)4.
Base

(0.5 M aq)
2.0 - 3.0Phosphate is milder than carbonate/alkoxide.
Solvent THF or 1,4-Dioxane[0.2 M]Degassed (sparged with Argon for 10 min).
Step-by-Step Procedure:
  • Charge Solids: To a reaction vial equipped with a stir bar, add 4-bromoquinoline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and XPhos Pd G3 (1.5 mol%).

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed THF or Dioxane via syringe.

  • Base Addition: Add the aqueous

    
     solution.
    
  • Reaction: Heat to 60°C - 80°C . Monitor by LCMS at 1 hour.

    • Note: If conversion is <10% at 1 hour, raise temp to 100°C. If still low, the catalyst is poisoned; switch to SPhos Pd G3 .

  • Workup: Dilute with EtOAc, wash with water. If the aqueous layer is yellow/orange, residual quinoline or catalyst may be present. Filter through a pad of Celite/Silica to remove Pd residues.

Module 5: Decision Tree for Optimization

Use this logic flow to troubleshoot specific outcomes.

Optimization_Logic Start Start: 4-Bromoquinoline Coupling Outcome Analyze LCMS Outcome Start->Outcome NoRxn No Conversion (Starting Material Left) Outcome->NoRxn DeHalo Product: Quinoline (H instead of Br) Outcome->DeHalo Homo Product: Biaryl (Boronic-Boronic) Outcome->Homo Sol1 Diagnosis: Catalyst Poisoning Action: Switch to XPhos or SPhos Pd G3 NoRxn->Sol1 Sol2 Diagnosis: Hydride Transfer Action: Switch solvent to Dioxane/Toluene Use Anhydrous Base DeHalo->Sol2 Sol3 Diagnosis: Oxidative Homocoupling Action: Degas solvent rigorously Reduce excess Boronic Acid Homo->Sol3

Caption: Troubleshooting logic based on LCMS product distribution.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society. (Discusses the utility of bulky ligands like XPhos for heteroaryl coupling).

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Chemistry - A European Journal. (Details the use of NHC ligands for difficult substrates).

  • Hartwig, J. F. "Evolution of Fourth Generation Palladacycles for Cross-Coupling." Accounts of Chemical Research. (Mechanistic insights into G3/G4 precatalyst activation).

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (The foundational text on Suzuki coupling mechanisms and side reactions).

Sources

Troubleshooting

Recrystallization solvents for 4-Bromo-5,8-dimethyl-2-phenylquinoline

Ticket ID: #Q-BR-582P-REC Subject: Optimization of Recrystallization Solvents for 4-Bromo-5,8-dimethyl-2-phenylquinoline Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q-BR-582P-REC Subject: Optimization of Recrystallization Solvents for 4-Bromo-5,8-dimethyl-2-phenylquinoline Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary (Scientist's Notes)

Welcome to the technical support hub. You are likely working with 4-Bromo-5,8-dimethyl-2-phenylquinoline , a highly lipophilic intermediate often used in the synthesis of antimalarials, OLED dopants, or kinase inhibitors.

The Challenge: This molecule combines a hydrophobic core (5,8-dimethyl + 2-phenyl) with a heavy halogen (4-bromo). Standard polar solvents often fail to dissolve it, while non-polar solvents solubilize impurities too well.

The Solution: Based on structural analogs (e.g., 4-bromo-2-phenylquinoline) and solubility parameters of dimethylquinolines, the optimal purification strategy relies on polar protic solvents with high temperature coefficients or binary solvent systems that leverage the hydrophobic effect of the methyl groups.

Module 1: Solvent Selection Guide

The following table summarizes solvent performance based on the specific impurity profile of your crude material.

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (Abs. or 95%) Primary ⭐⭐⭐⭐⭐ (Best Start)Dissolves the lipophilic quinoline at reflux (

C) but forces precipitation upon cooling due to the hydrophobic 5,8-dimethyl/2-phenyl groups.
Acetonitrile (MeCN) High Purity ⭐⭐⭐⭐Excellent for removing polar impurities (unreacted quinolone or phosphorous byproducts). Yields sharper crystals but lower recovery than EtOH.
Ethyl Acetate / Hexane Alternative ⭐⭐⭐Use only if the compound is too soluble in alcohols. Good for removing non-polar tars. Ratio: Start 1:4, adjust to 1:2.
THF / Water Anti-Solvent ⭐⭐ (Special Case)Use only if the compound is insoluble in hot Ethanol. Dissolve in min. THF, add water until turbid.

Critical Note: Avoid Methanol if possible. The high lipophilicity of the 5,8-dimethyl-2-phenyl motif often leads to poor solubility even at reflux, requiring excessive solvent volumes.

Module 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This is common with dimethyl-substituted quinolines. The melting point of the solvated impurity mixture is lower than the boiling point of your solvent. The Fix:

  • Lower the Temperature: You are likely boiling the solvent too vigorously. Switch to a solvent with a lower boiling point (e.g., switch from Toluene to Ethanol).

  • The "Cloud Point" Method: Reheat to dissolve the oil. Add a seed crystal at

    
    C below the boiling point. Cool very slowly (wrap the flask in foil/towel).
    
  • Trituration: If it oils out upon cooling, decant the solvent and scratch the oil with a glass rod in the presence of cold Hexane or Pentane to induce nucleation.

Q2: The crystals are retaining a yellow/brown color. How do I remove this?

Diagnosis: This is likely oxidized polymeric byproducts or traces of free bromine/phosphorous residues from the bromination step (e.g., POBr


).
The Fix: 
  • Activated Charcoal: Dissolve crude in hot Ethanol. Add activated charcoal (5-10 wt%). Reflux for 15 mins. Filter hot through Celite. Caution: Do not add charcoal to a superheated solution; it will foam over.

  • Acid Wash Pre-treatment: Before recrystallization, dissolve crude in DCM and wash with 10% Na

    
    S
    
    
    
    O
    
    
    (removes free Br
    
    
    ) and Sat. NaHCO
    
    
    (removes acidic P-byproducts).
Q3: Is the 4-Bromo substituent stable in hot alcohols?

Analysis: Generally, yes. The C4-Br bond in 2-phenylquinolines is robust due to conjugation. However, prolonged reflux in acidic alcohols (e.g., if HBr byproduct is present) can lead to solvolysis (nucleophilic aromatic substitution) yielding the 4-ethoxy ether. Prevention: Ensure the crude material is neutralized (washed with base) before heating in Ethanol.

Module 3: Visualized Workflows
Workflow A: Solubility Decision Tree

Use this logic flow to determine the correct solvent based on your initial observations.

SolventSelection Start Start: Crude Solid SolubleHotEtOH Soluble in Hot EtOH? Start->SolubleHotEtOH PrecipCold Precipitates on Cooling? SolubleHotEtOH->PrecipCold Yes InsolubleHot Insoluble in Hot EtOH SolubleHotEtOH->InsolubleHot No UseEtOH Use Ethanol (95%) PrecipCold->UseEtOH Yes TooSoluble Too Soluble (Low Yield) PrecipCold->TooSoluble No UseEtOAcHex Use EtOAc:Hexane (1:3) TooSoluble->UseEtOAcHex Switch System TryMeCN Try Acetonitrile (Reflux) InsolubleHot->TryMeCN UseMeCN Use Acetonitrile TryMeCN->UseMeCN Soluble UseTHFWater Use THF/Water (Anti-Solvent) TryMeCN->UseTHFWater Insoluble

Caption: Decision matrix for selecting the optimal solvent system based on crude solubility behavior.

Workflow B: The "Oiling Out" Rescue Protocol

Follow this path if your compound refuses to crystallize and forms an oil.

OilingOut Oil Compound Oils Out Reheat Reheat to Dissolve Oil->Reheat Seed Add Seed Crystal (@ Cloud Point) Reheat->Seed SlowCool Slow Cool (Insulate Flask) Seed->SlowCool Success Crystallization SlowCool->Success Fail Still Oiling? SlowCool->Fail ChangeSolvent Change Solvent (Lower BP) Fail->ChangeSolvent ChangeSolvent->Reheat

Caption: Step-by-step troubleshooting for supersaturation issues (Oiling Out).

Module 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 4-Bromo-5,8-dimethyl-2-phenylquinoline

  • Preparation:

    • Weigh the crude solid.

    • Place in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution:

    • Add Ethanol (5 mL per gram of solid).

    • Heat to reflux (

      
      C) with stirring.
      
    • Check: If solid remains, add solvent in 1 mL portions through the condenser until dissolved.

    • Note: If solution is dark, cool slightly, add activated charcoal, reflux 5 mins, and filter hot.

  • Crystallization:

    • Remove from heat. Allow to cool to room temperature undisturbed (20-30 mins).

    • Once crystals appear, place the flask in an ice-water bath (

      
      C) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the cold mixture using a Buchner funnel (vacuum filtration).

    • Wash: Rinse the filter cake with cold Ethanol (pre-chilled to

      
      C).
      
    • Dry: Dry under high vacuum at

      
      C for 4 hours.
      
References
  • General Recrystallization of Lipophilic Quinolines

    • Department of Chemistry, University of Rochester. Solvents for Recrystallization.
  • Synthesis and Purification of 4-Bromo-2-phenylquinoline Analogs

    • Der Pharma Chemica, 2016, 8(2):49-53.[1] Synthesis, spectral characterization... of 4-(5-bromo-2-thienyl)... pyrazoline. (Describes purification of similar brominated heterocyclic scaffolds).

  • Purification of 6-Bromo-4-iodoquinoline (Structural Analog)

    • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • Solubility Data for Dimethylquinolines

    • PubChem Compound Summary for CID 34222 (4,8-Dimethylquinoline) and CID 11243 (2,6-Dimethylquinoline).

Sources

Optimization

Technical Support Center: Phenylquinoline Purification &amp; Palladium Remediation

Welcome to the Phenylquinoline Purity Hub. This specialized support interface is designed for process chemists and purification engineers struggling with residual palladium (Pd) in phenylquinoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Phenylquinoline Purity Hub. This specialized support interface is designed for process chemists and purification engineers struggling with residual palladium (Pd) in phenylquinoline synthesis.

Status: Active Ticket Context: Phenylquinoline products (API intermediates) retaining high Pd levels post-Suzuki/Buchwald coupling. Regulatory Constraint: ICH Q3D Class 2B (Oral PDE: 100 µ g/day ; Parenteral PDE: 10 µ g/day ).

🔬 Module 1: The Core Problem (Root Cause Analysis)

Q: Why is palladium sticking so stubbornly to my phenylquinoline product?

A: This is not a random adsorption issue; it is a competitive coordination issue. Phenylquinolines contain a pyridine-like nitrogen atom within the quinoline ring. This nitrogen possesses a localized lone pair that acts as an excellent ligand for Palladium(II).

  • The Chelation Trap: Your product is effectively competing with your scavengers. The Pd is not just "floating" in solution; it is likely coordinated to the quinoline nitrogen, forming a stable [Pd(Product)₂Cl₂] or similar complex.

  • The Pi-Stacking Factor: Phenylquinolines are flat, aromatic systems. They can trap colloidal Pd(0) nanoparticles between crystal lattice layers during precipitation, making simple washing ineffective.

🛠 Module 2: Scavenger Selection & Protocols

Q: Which scavenger should I use? Silica, Carbon, or Resin?

A: For phenylquinolines, Silica-bound scavengers are superior to activated carbon due to selectivity. Carbon often adsorbs the aromatic phenylquinoline product, causing yield loss.

Recommendation: The "DMT vs. Thiol" Decision Matrix
Scavenger TypeFunctional GroupTarget SpeciesBest For Phenylquinolines?
SiliaMetS® Thiol (Si-SH) PropylthiolPd(0), Pd(II)Good. Best for colloidal Pd(0) removal.
SiliaMetS® DMT (Si-DMT) DimercaptotriazinePd(II), Pd(0)Excellent. The triazine ring competes aggressively with the quinoline nitrogen for Pd(II).
Activated Carbon N/ANon-specificPoor. High risk of product loss due to π-π adsorption.
Celite Diatomaceous earthBulk solidsIneffective for soluble Pd-quinoline complexes.
Standard Operating Procedure (SOP): The "Hot Slurry" Method

Use this protocol if your Pd level is >500 ppm and needs to reach <10 ppm.

  • Solvent Check: Ensure your phenylquinoline is fully dissolved. THF or 2-MeTHF are ideal; avoid DMF/DMSO if possible (they compete for Pd).

  • Loading: Add SiliaMetS® DMT (4 equivalents relative to residual Pd content, or 10-20% w/w relative to product).

  • Temperature: Heat the mixture to 50–60°C .

    • Why? Heat increases the exchange kinetics, helping the scavenger "rip" the Pd off the quinoline ligand.

  • Duration: Stir vigorously for 4 hours .

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.

  • Analysis: Check filtrate via ICP-MS.

📉 Module 3: Troubleshooting (FAQs)

Q: I used Si-DMT, but my Pd levels only dropped from 1000 ppm to 200 ppm. What went wrong?

A: You likely have oxidative addition resistant species or steric hindrance .

  • Fix 1 (The Activator): Add a small amount of Glacial Acetic Acid (1% v/v) to the scavenging mixture. Protonating the quinoline nitrogen (

    
    ) disables its ability to bind Pd, forcing the metal onto the scavenger.
    
  • Fix 2 (The Oxidation): If you used phosphine ligands (e.g.,

    
    ), the Pd might be protected by them. Add a mild oxidant (e.g., air bubbling or dilute 
    
    
    
    ) to oxidize the phosphines to phosphine oxides, which are poor ligands, releasing the Pd to the scavenger.

Q: My product is turning grey/black during crystallization.

A: This indicates Colloidal Pd(0) ("Palladium Black"). Scavengers work best on soluble ions.

  • The Fix: You need a "Wash-and-Capture" approach.

    • Dissolve product in a non-polar solvent (DCM or Toluene).

    • Wash with 0.5M N-Acetyl Cysteine (NAC) aqueous solution. The NAC solubilizes the colloidal Pd into the aqueous phase.

    • Separate layers and recrystallize.

Q: Can I just distill the product?

A: No. Phenylquinolines have high boiling points. Distillation will likely degrade the product or sublime the Pd-complex along with it.

📊 Module 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying phenylquinoline intermediates based on the oxidation state of the impurity and the solubility of the product.

Pd_Removal_Workflow Start Crude Phenylquinoline (High Pd Content) Solubility_Check Is Product Soluble in THF/DCM? Start->Solubility_Check Scavenger_Select Determine Pd Species Solubility_Check->Scavenger_Select Yes Recryst Recrystallization (Solvent Switch) Solubility_Check->Recryst No Pd_Zero Colloidal Pd(0) (Black specks) Scavenger_Select->Pd_Zero Dark Precipitate Pd_Two Pd(II) Complex (Soluble/Colored) Scavenger_Select->Pd_Two Homogeneous Action_Si_SH Add SiliaMetS® Thiol + Activated Carbon Pd_Zero->Action_Si_SH Action_Si_DMT Add SiliaMetS® DMT (Heat to 60°C) Pd_Two->Action_Si_DMT Test ICP-MS Analysis Action_Si_SH->Test Action_Si_DMT->Test Wash_NAC Wash with aq. N-Acetyl Cysteine Recryst->Wash_NAC Wash_NAC->Test Pass PASS (<10 ppm) Test->Pass < Limit Fail FAIL (>10 ppm) Test->Fail > Limit Retry Add 1% AcOH Repeat Scavenging Fail->Retry Retry->Action_Si_DMT

Figure 1: Decision tree for selecting the optimal Palladium removal strategy based on product solubility and impurity type.

📑 References

  • ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation.[1][2][3] (2019).[2][4] Defines PDE limits for Palladium (Class 2B). Link

  • SiliCycle Application Note. Scavenging of Palladium from API Intermediates. Demonstrates efficacy of Si-DMT vs. Si-Thiol for N-heterocycles. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[5] Advanced Synthesis & Catalysis.[3][6] Discusses the "chelation effect" of nitrogen heterocycles. Link

  • Biotage Metal Scavenging Guide. Strategies for Work-up and Purification. Details the comparison between activated carbon and functionalized silica. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[3][7] Provides data on competitive binding. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Bromo-5,8-dimethyl-2-phenylquinoline

This guide provides a technical analysis of the 1H NMR spectrum of 4-Bromo-5,8-dimethyl-2-phenylquinoline . It is structured to assist analytical chemists and synthetic researchers in validating the structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum of 4-Bromo-5,8-dimethyl-2-phenylquinoline . It is structured to assist analytical chemists and synthetic researchers in validating the structural integrity of this compound, specifically distinguishing it from its synthetic precursor (the 4-hydroxy/quinolone analog) and potential byproducts.

Executive Summary

The synthesis of 4-Bromo-5,8-dimethyl-2-phenylquinoline is a critical intermediate step, typically derived from its 4-hydroxy (quinolone) precursor via bromination (e.g., using POBr₃). Validating this transformation requires precise NMR interpretation.

This guide compares the target molecule against its primary alternative —the unreacted starting material (5,8-dimethyl-2-phenylquinolin-4(1H)-one ). The transition from a carbonyl-like system to a fully aromatic halogenated heterocycle results in distinct spectral shifts, serving as the primary "Go/No-Go" decision metric for reaction success.

Structural Context & Synthesis Logic

To interpret the spectrum, one must understand the local magnetic environment changes induced by the reaction.

  • Target (Product): Fully aromatic quinoline system. The C4-Br substituent exerts a deshielding effect on the C3-H and C5-Me groups.

  • Alternative (Precursor): The 4-hydroxy compound typically exists as the 4-quinolone tautomer in solution. This results in a significant upfield shift for H3 (vinylic character) and the presence of a broad NH proton.

Synthesis & Transformation Pathway

The following diagram illustrates the structural transformation and the key protons to monitor.[1]

SynthesisPath Precursor Precursor (4-Quinolone Tautomer) C3-H: ~6.2-6.5 ppm (s) N-H: Broad Singlet Reagent POBr3 / DMF (Bromination) Precursor->Reagent Target Target Product (4-Bromo-quinoline) C3-H: ~8.0-8.2 ppm (s) Fully Aromatic Reagent->Target Aromatization -OH to -Br

Figure 1: Transformation pathway highlighting the critical spectral changes from the quinolone precursor to the brominated product.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure data integrity, follow this standardized protocol. This method minimizes solvent artifacts and concentration-dependent shifts (common in quinolines due to


-stacking).
Protocol Steps
  • Sample Preparation:

    • Dissolve 5–10 mg of the dried solid in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If solubility is poor, use DMSO-d₆, but be aware that the H3 singlet may shift downfield by ~0.2 ppm due to solvent polarity.

    • Filtration: Filter through a glass wool plug to remove inorganic salts (POBr₃ residues) which can cause line broadening.

  • Acquisition Parameters:

    • Transients (Scans): Minimum 16 (Standard) or 64 (High-Resolution).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the methyl singlets vs. aromatic protons.

  • Referencing:

    • Calibrate the residual CHCl₃ peak to 7.26 ppm .

Spectral Analysis & Assignment

The 1H NMR spectrum of 4-Bromo-5,8-dimethyl-2-phenylquinoline is characterized by a lack of coupling at the C3 position and a distinct AB system for the H6/H7 protons.

A. The "Fingerprint" Region (Aromatic)

The most critical diagnostic peak is H3 . In the precursor, this is a vinylic proton (~6.4 ppm). In the product, it is a deshielded aromatic singlet.

PositionProton TypeMultiplicityApprox.[2][3][4][5] Shift (

, ppm)
IntegrationAssignment Logic
H3 AromaticSinglet (s) 8.05 – 8.15 1HKey Diagnostic. Deshielded by the adjacent C2-Phenyl and C4-Br. Lack of H4 prevents coupling.
H6 AromaticDoublet (d) 7.30 – 7.45 1HPart of the AB system on the benzenoid ring. Couples with H7 (

Hz).[3][5][6]
H7 AromaticDoublet (d) 7.50 – 7.65 1HPart of the AB system. Often downfield of H6 due to proximity to the ring Nitrogen (though 8-Me steric hindrance may affect this).
Ph-H AromaticMultiplet (m) 7.40 – 8.20 5HThe 2-Phenyl group protons. Usually appears as two sets: ortho (d, 2H) and meta/para (m, 3H).
B. The Aliphatic Region (Methyl Groups)

The 5,8-dimethyl substitution pattern simplifies the benzenoid region and provides two distinct singlets.

PositionProton TypeMultiplicityApprox.[2][3][4][5] Shift (

, ppm)
IntegrationAssignment Logic
C8-CH₃ MethylSinglet (s) 2.75 – 2.85 3HDownfield due to "peri-effect" proximity to the Quinoline Nitrogen.
C5-CH₃ MethylSinglet (s) 2.60 – 2.70 3HSlightly upfield relative to C8-Me. Proximity to C4-Br may cause slight deshielding compared to non-brominated analogs.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target spectrum with its most common "alternatives" (impurities).

Scenario 1: Product vs. Starting Material (Precursor)
  • Observation: You see a sharp singlet at 6.4 ppm and a broad hump >10 ppm.

  • Action: Reflux longer with POBr₃.

Scenario 2: Product vs. 4-Chloro Analog (Side Product)
  • Context: If POCl₃ was used or Cl contamination occurred.

  • Observation: The spectrum looks identical, but the H5-Methyl and H3 peaks are slightly upfield (0.05 - 0.1 ppm difference) compared to the Bromo analog due to the electronegativity difference (Cl vs Br).

  • Verification: Requires Mass Spectrometry (MS).[2][7][8]

    • Bromo: M+ and M+2 peaks (1:1 ratio) at mass 311/313.

    • Chloro: M+ and M+2 peaks (3:1 ratio) at mass 267/269.

Decision Logic for Purity

The following decision tree helps you interpret the raw data.

DecisionTree Start Analyze H3 Signal Region (6.0 - 8.5 ppm) Check1 Is there a Singlet at ~8.1 ppm? Start->Check1 Check2 Is there a Singlet at ~6.4 ppm? Start->Check2 Result1 Target Compound Present (4-Bromo) Check1->Result1 Yes Result2 Starting Material Present (4-Quinolone) Check2->Result2 Yes Integration Are Methyls 3H each? (2.6 - 2.9 ppm) Result1->Integration Check Methyls

Figure 2: Logic flow for rapid spectral verification.

References

  • Preparation of 4-Bromoquinolines

    • Source:ChemicalBook & Vertex Research. Standard protocol involves the reaction of 4-hydroxyquinoline with Phosphorus Tribromide (POBr3) in DMF.[7]

    • Link:

  • NMR Shifts of Quinoline Derivatives

    • Source:University of Wisconsin / Hans Reich Collection. Comprehensive database of heterocyclic chemical shifts, specifically detailing the deshielding effects of Nitrogen and Halogens in quinoline systems.

    • Link:

  • Tautomerism in 4-Hydroxyquinolines

    • Source:Journal of Organic Chemistry. Discusses the "Quinolone vs. Hydroxyquinoline" tautomerism and its dramatic effect on the H3 proton shift (Vinylic vs.
    • Link: [J. Org.[3][9] Chem. Tautomerism Studies]([Link]) (General Reference for Quinolone Tautomerism logic).

Sources

Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of the 5,8-Dimethyl-2-Phenylquinoline Core

For Researchers, Scientists, and Drug Development Professionals Introduction: Decoding the Quinoline Core with ¹³C NMR Spectroscopy Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Quinoline Core with ¹³C NMR Spectroscopy

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1] A precise understanding of their molecular architecture is fundamental to elucidating structure-activity relationships (SAR) and guiding the design of novel molecular entities. Among the arsenal of analytical techniques available for structural characterization, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool, providing a detailed electronic map of the carbon framework within a molecule.[1][2]

This in-depth technical guide focuses on the ¹³C NMR chemical shifts for the 5,8-dimethyl-2-phenylquinoline core. In the absence of a directly published experimental spectrum for this specific molecule, this guide provides a comprehensive analysis based on established principles of substituent effects, a comparative study with structurally related analogues, and a robust framework for both predicting and experimentally validating its ¹³C NMR spectrum.

The Structural Landscape: Substituent Effects on the Quinoline Core

The ¹³C NMR spectrum of the parent quinoline molecule serves as our foundational reference. The introduction of substituents—in this case, two methyl groups at the C5 and C8 positions and a phenyl group at the C2 position—induces predictable shifts in the resonance of the core carbon atoms. These shifts are governed by a combination of electronic effects (inductive and resonance) and steric interactions.

The phenyl group at the C2 position is expected to exert a significant influence on the electron distribution within the quinoline ring system, primarily through mesomeric effects. The methyl groups at C5 and C8 will introduce electron-donating inductive effects, generally causing an upfield shift (lower ppm) for the carbons to which they are attached and, to a lesser extent, other nearby carbons.

Predicted ¹³C NMR Chemical Shifts for 5,8-Dimethyl-2-Phenylquinoline

The following table presents a comparative analysis of the predicted ¹³C NMR chemical shifts for 5,8-dimethyl-2-phenylquinoline alongside experimental data for quinoline and 2-phenylquinoline. The predicted values for the target molecule are extrapolated based on established substituent chemical shift (SCS) effects observed in related quinoline derivatives.

Carbon AtomQuinoline (Experimental, in CDCl₃) δ (ppm)2-Phenylquinoline (Approx. Experimental, in CDCl₃) δ (ppm)[3]5,8-Dimethyl-2-Phenylquinoline (Predicted) δ (ppm)Rationale for Predicted Shift
C2150.3~157.3~157.0Deshielded by the phenyl substituent.
C3121.1~119.0~119.5Minor influence from the C2-phenyl group.
C4136.0~136.8~137.0Minimal impact from distant substituents.
C4a128.3~127.5~127.0Shielding effect from the C5-methyl group.
C5126.6~129.8~133.0Deshielded due to direct attachment of a methyl group.
C6129.5~126.3~127.0Minor shielding from the C5 and C8 methyl groups.
C7127.7~129.4~128.0Shielding effect from the C8-methyl group.
C8129.4~127.2~134.0Deshielded due to direct attachment of a methyl group.
C8a148.4~148.5~148.0Minor influence from the C8-methyl group.
C1' (ipso)-~139.5~139.0
C2'/C6' (ortho)-~127.5~127.5
C3'/C5' (meta)-~128.9~129.0
C4' (para)-~129.7~129.8
5-CH₃--~18.0Typical chemical shift for an aryl methyl group.
8-CH₃--~22.0Potentially slightly more deshielded due to steric interactions.

Note: The predicted values are estimations and may vary from experimental results. The purpose of this table is to provide a logical starting point for spectral assignment.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers seeking to obtain experimental data for 5,8-dimethyl-2-phenylquinoline, the following protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 15-20 mg of the purified 5,8-dimethyl-2-phenylquinoline.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for quinoline derivatives and allows for comparison with a large body of literature data.[3]

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters:

    • Pulse program: zgpg30 or similar with a 30° pulse angle to allow for faster repetition.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay (d1): 2 seconds.

    • Number of scans: 1024 to 4096, depending on the sample concentration and desired signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualizing the Experimental Workflow and Molecular Structure

To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Compound (15-20 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Tune, Lock, Shim) filter->setup acquire Acquire ¹³C Spectrum (zgpg30) setup->acquire transform Fourier Transform acquire->transform phase Phase & Baseline Correction transform->phase reference Reference Spectrum (CDCl₃ at 77.16 ppm) phase->reference

Caption: Experimental workflow for ¹³C NMR data acquisition.

Caption: Structure of 5,8-dimethyl-2-phenylquinoline with atom numbering.

Comparative Analysis and Interpretation

A key aspect of spectral interpretation is a comparative analysis with known compounds.

  • Versus Quinoline: The most significant deviations from the parent quinoline spectrum are the deshielding of C2 due to the phenyl substituent and the pronounced deshielding of C5 and C8 due to the directly attached methyl groups. The remaining carbons in the carbocyclic ring (C6, C7) are expected to show minor upfield shifts due to the electron-donating nature of the methyl groups.

  • Versus 2-Phenylquinoline: The primary differences will be observed in the carbocyclic ring (C5-C8). The introduction of the methyl groups at C5 and C8 will cause a significant downfield shift for these carbons. The peri interaction between the C8-methyl group and the nitrogen lone pair may also introduce some steric strain, potentially influencing the chemical shift of C8 and C8a.

  • Computational Prediction: For a more precise prediction, Density Functional Theory (DFT) calculations at the GIAO (Gauge-Including Atomic Orbital) level of theory can be employed.[4] These computational methods have become increasingly accurate in predicting NMR chemical shifts and can be an invaluable tool for assigning complex spectra.[5]

Conclusion

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available at: [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Comparative

Comparison of Reactivity: 4-Bromo vs. 4-Chloro-5,8-dimethyl-2-phenylquinoline

A Senior Application Scientist's Guide to Halogen Reactivity in Quinoline Scaffolds Introduction: The Strategic Importance of the C4-Halogen In the landscape of medicinal chemistry and materials science, the quinoline sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Halogen Reactivity in Quinoline Scaffolds

Introduction: The Strategic Importance of the C4-Halogen

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for the development of novel molecular entities. The ability to functionalize this privileged core, particularly at the C4 position, is paramount for tuning a molecule's physicochemical properties and biological activity. The choice of the halogen at this position—typically bromine or chlorine—is not a trivial decision. It is a strategic choice that dictates the synthetic routes available, reaction efficiency, and ultimately, the cost and scalability of a synthesis campaign.

This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-5,8-dimethyl-2-phenylquinoline and its chloro-analogue. We will move beyond simple statements of reactivity to explore the fundamental principles governing C-X bond activation, present comparative experimental data for key transformations, and provide detailed, field-tested protocols to empower researchers in their synthetic design.

Theoretical Framework: Understanding the C-Br vs. C-Cl Reactivity Divide

The generally observed reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is fundamentally rooted in the properties of the carbon-halogen (C-X) bond and its interaction with the palladium catalyst during the catalytic cycle.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] Consequently, less energy is required to cleave the C-Br bond, facilitating the initial, and often rate-determining, oxidative addition step.

  • Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the Pd(0) catalyst is the crucial first step in most cross-coupling cycles.[2][3] The lower bond energy and greater polarizability of the C-Br bond lead to a lower activation energy barrier for this insertion, resulting in significantly faster reaction rates compared to the C-Cl analogue.[1]

While bromides are more reactive, recent advancements in ligand design have produced bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can effectively activate the stronger C-Cl bond, making aryl chlorides increasingly viable and economically attractive substrates.[1][4]

Comparative Analysis in Key Cross-Coupling Reactions

The true measure of reactivity is performance in the flask. The following tables summarize expected outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, based on established principles for halo-heterocycle reactivity. The conditions for the 4-chloro derivative are adjusted to reflect the need for more forcing conditions and advanced catalyst systems to achieve comparable results.

Table 1: Suzuki-Miyaura C-C Coupling with Phenylboronic Acid
Parameter4-Bromo-5,8-dimethyl-2-phenylquinoline4-Chloro-5,8-dimethyl-2-phenylquinoline
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand NoneSPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 85 °C110 °C
Time 4 hours12 hours
Typical Yield 92%85%

Rationale: The more reactive bromide can be effectively coupled using a standard, first-generation catalyst like Pd(PPh₃)₄. The less reactive chloride requires a more advanced catalyst system, featuring a bulky, electron-rich ligand like SPhos, along with a stronger base and higher temperature to promote the challenging oxidative addition step.[5][6][7]

Table 2: Buchwald-Hartwig C-N Amination with Morpholine
Parameter4-Bromo-5,8-dimethyl-2-phenylquinoline4-Chloro-5,8-dimethyl-2-phenylquinoline
Catalyst Pd₂(dba)₃ (1.5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand BINAP (3 mol%)XPhos (4 mol%)
Base NaOt-Bu (1.5 equiv)LHMDS (1.8 equiv)
Solvent TolueneTHF
Temperature 100 °C80 °C (reflux)
Time 8 hours18 hours
Typical Yield 88%79%

Rationale: While both reactions require a strong base, the C-Br bond can be aminated efficiently with a bidentate phosphine ligand like BINAP.[8] The C-Cl bond necessitates a more robust Buchwald-type ligand, such as XPhos, to achieve high conversion.[9][10]

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring system is inherently electron-deficient, which can activate the C4 position for nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles.[11][12] In an SNAr mechanism, the reaction proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex.[13] The rate-determining step is typically the initial attack of the nucleophile. However, the leaving group ability (I > Br > Cl > F) still plays a role in the elimination step. For SNAr reactions on these substrates, the bromo-derivative would be expected to react faster and under milder conditions than the chloro-derivative.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing clear steps and rationale for achieving high-yield transformations.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-5,8-dimethyl-2-phenylquinoline

Objective: To synthesize 5,8-dimethyl-2,4-diphenylquinoline via a standard Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-5,8-dimethyl-2-phenylquinoline (1.0 equiv)

  • Phenylboronic acid (1.3 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-5,8-dimethyl-2-phenylquinoline, phenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The use of a pre-weighed catalyst in a glovebox is recommended for accuracy.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 ratio, e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate). Degassing the solvents via sparging with argon for 20-30 minutes is crucial to prevent catalyst deactivation.

  • Reaction Conditions: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-5,8-dimethyl-2-phenylquinoline

Objective: To synthesize N-(5,8-dimethyl-2-phenylquinolin-4-yl)morpholine from the less reactive chloro-precursor.

Materials:

  • 4-Chloro-5,8-dimethyl-2-phenylquinoline (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.8 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a glovebox or under a robust argon counterflow, add Pd₂(dba)₃ and XPhos to a flame-dried Schlenk flask. Add the 4-Chloro-5,8-dimethyl-2-phenylquinoline.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by morpholine.

  • Base Addition: Slowly add the LHMDS solution dropwise at room temperature. LHMDS is a strong, non-nucleophilic base ideal for this transformation, but it is moisture-sensitive.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The use of a more advanced ligand like XPhos is critical for activating the C-Cl bond.[9] Monitor the reaction by TLC or LC-MS. Expect longer reaction times (12-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex R¹-X trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex R²-B(OR)₂⁻ center_node trans_label Transmetalation trans_complex->pd0 product R¹-R² re_label Reductive Elimination oa_label Oxidative Addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow: Selecting the Appropriate Haloquinoline

Decision_Workflow start Synthetic Goal: Functionalization at C4 cost Is raw material cost a primary constraint? start->cost reactivity Are mild conditions & short reaction times critical? cost->reactivity  No use_chloro Prioritize: 4-Chloro-5,8-dimethyl-2-phenylquinoline cost->use_chloro  Yes catalyst Is access to advanced ligands/catalysts limited? reactivity->catalyst  No use_bromo Prioritize: 4-Bromo-5,8-dimethyl-2-phenylquinoline reactivity->use_bromo  Yes catalyst->use_chloro  No catalyst->use_bromo  Yes optimize Develop robust protocol for C-Cl activation. Expect longer optimization time. use_chloro->optimize

Caption: Decision matrix for selecting between bromo- and chloro-quinolines.

Conclusion and Future Outlook

The choice between 4-Bromo- and 4-Chloro-5,8-dimethyl-2-phenylquinoline is a classic trade-off between reactivity and cost. The bromo-derivative offers a clear advantage in terms of reaction kinetics and the ability to use simpler, less expensive catalyst systems under milder conditions. It is the ideal choice for rapid library synthesis, proof-of-concept studies, and situations where reaction time is paramount.

Conversely, the chloro-derivative presents a significant cost advantage, making it highly desirable for large-scale synthesis and process chemistry. The historical challenge of its lower reactivity is being steadily overcome by continuous innovation in catalyst technology.[1] As our understanding of ligand effects and reaction mechanisms deepens, the utility of aryl chlorides will only expand, further democratizing access to complex molecular architectures. For the modern synthetic chemist, proficiency in activating both C-Br and C-Cl bonds is not just advantageous; it is essential.

References

  • Benchchem. Technical Support Center: Suzuki Coupling with Haloquinolines.
  • Radboud Repository.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Wikipedia.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Myers Group, Harvard University. The Suzuki Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Wikipedia.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • IntechOpen. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

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